Product packaging for 3-Bromo-5-formylbenzonitrile(Cat. No.:CAS No. 644982-55-8)

3-Bromo-5-formylbenzonitrile

Cat. No.: B592712
CAS No.: 644982-55-8
M. Wt: 210.03
InChI Key: FKGQJUAOTNPVFD-UHFFFAOYSA-N
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Description

3-Bromo-5-formylbenzonitrile is a useful research compound. Its molecular formula is C8H4BrNO and its molecular weight is 210.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrNO B592712 3-Bromo-5-formylbenzonitrile CAS No. 644982-55-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGQJUAOTNPVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C#N)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90698899
Record name 3-Bromo-5-formylbenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

644982-55-8
Record name 3-Bromo-5-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-formylbenzonitrile, also known as 3-bromo-5-cyanobenzaldehyde, is a substituted aromatic compound with the chemical formula C₈H₄BrNO. Its structure, featuring a nitrile, a formyl (aldehyde), and a bromo group on the benzene ring, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential applications, with a focus on its emerging role in medicinal chemistry.

Physicochemical Properties

While experimentally determined data for this compound is limited in publicly available literature, its basic properties have been identified. The compound is typically an off-white to light yellow solid.[1] Key identifiers and computed properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₄BrNO[2][3]
Molecular Weight 210.04 g/mol [2]
CAS Number 644982-55-8[2][3]
Physical State Off-white to light yellow solid[1]
Topological Polar Surface Area (TPSA) 40.86 Ų[3]
LogP (predicted) 2.13328[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 1[3]

Synthesis and Reactivity

For instance, the formylation of a bromo-benzonitrile derivative or the cyanation of a bromo-benzaldehyde derivative could be employed. One potential synthetic pathway could involve the oxidation of 3-bromo-5-(hydroxymethyl)benzonitrile using a mild oxidizing agent like pyridinium chlorochromate (PCC). Another approach could be the reaction of 3,5-dibromobenzonitrile with a formylating agent via a Grignard or organolithium intermediate.

The reactivity of this compound is dictated by its three functional groups:

  • Formyl Group: The aldehyde functionality can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and participation in various carbon-carbon bond-forming reactions like Wittig, Grignard, and aldol reactions.

  • Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions.

  • Bromo Group: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions and is particularly well-suited for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at this position.

A logical workflow for utilizing this compound in a synthetic project would involve sequential reactions targeting these functional groups.

G Synthetic Utility Workflow A This compound B Reaction at Formyl Group (e.g., Wittig, Grignard) A->B 1. Modify aldehyde E Intermediate 1 B->E C Reaction at Bromo Group (e.g., Suzuki, Heck coupling) F Intermediate 2 C->F D Reaction at Nitrile Group (e.g., Hydrolysis, Reduction) G Intermediate 3 D->G E->C 2. Cross-coupling F->D 3. Transform nitrile H Final Product G->H Further functionalization

Caption: A potential workflow for the multi-step synthesis starting from this compound.

Potential Applications in Drug Discovery

A significant application of this compound is in the synthesis of substituted (homo)piperidines that act as neurokinin 1 (NK1) receptor antagonists. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in various physiological and pathological processes, including pain, inflammation, depression, and emesis.[4] Consequently, NK1 receptor antagonists are a subject of intense research in drug development.

The structural motifs present in this compound are valuable for building the core of potential NK1 receptor antagonists. The formyl group can be used to construct heterocyclic ring systems, while the bromo and nitrile groups offer handles for further functionalization to optimize binding affinity and pharmacokinetic properties.

G Role in NK1 Antagonist Synthesis cluster_0 Drug Discovery Process A This compound (Starting Material) B Synthesis of (Homo)piperidine Core A->B Chemical Synthesis C Lead Compound B->C D Optimization C->D Structure-Activity Relationship Studies E NK1 Receptor Antagonist (Drug Candidate) D->E

Caption: The role of this compound in the drug discovery pipeline for NK1 receptor antagonists.

Experimental Protocols (Exemplary)

While a specific protocol for this compound is not available, the following are representative procedures for key transformations of similar molecules that a researcher could adapt.

General Procedure for Bromination of an Aromatic Aldehyde (Adapted from the synthesis of 3-bromo-5-nitrobenzaldehyde)
  • Dissolve the starting benzaldehyde derivative in a suitable solvent, such as concentrated sulfuric acid, at room temperature.

  • Add N-bromosuccinimide (NBS) portion-wise to the solution.

  • Heat the reaction mixture to a moderate temperature (e.g., 65 °C) and maintain for a specified time (e.g., 1 hour).[5]

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into ice water to precipitate the product.

  • Collect the solid product by filtration.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether).[5]

General Procedure for Suzuki Cross-Coupling of an Aryl Bromide
  • To a reaction vessel, add the aryl bromide, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes.

  • Heat the reaction mixture under an inert atmosphere to a specified temperature (e.g., 80-100 °C) for a designated time, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Safety Information

This compound should be handled with care in a well-ventilated area or fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Based on data for similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.

Conclusion

This compound is a valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its trifunctional nature allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules. The demonstrated utility of this compound in the preparation of precursors for NK1 receptor antagonists highlights its potential for the development of novel therapeutics. Further research into the experimental properties and reactivity of this compound is warranted to fully exploit its synthetic potential.

References

An In-depth Technical Guide to 3-Bromo-5-formylbenzonitrile (CAS: 644982-55-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-formylbenzonitrile, a key intermediate in synthetic organic chemistry, particularly in the development of therapeutic agents. This document details its physicochemical properties, synthesis methodologies, and significant applications, with a focus on its role in the synthesis of Neurokinin-1 (NK1) receptor antagonists.

Core Physicochemical Data

This compound is a substituted aromatic compound containing bromo, formyl, and nitrile functional groups. These reactive sites make it a versatile building block in medicinal chemistry.

PropertyValueReference
CAS Number 644982-55-8
Molecular Formula C₈H₄BrNO
Molecular Weight 210.03 g/mol
Appearance Off-white to light yellow solid[ChemScene]
Storage Sealed in a dry environment at room temperature
Solubility No experimental data available
Melting Point No experimental data available
Boiling Point No experimental data available

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through multiple pathways. Below are two common methods with detailed experimental protocols.

Synthesis from 3-Bromo-5-(hydroxymethyl)benzonitrile

This method involves the oxidation of the hydroxymethyl group to an aldehyde.

Experimental Protocol:

Synthesis from 3,5-Dibromobenzonitrile

This route involves a halogen-metal exchange followed by formylation.

Experimental Protocol:

Application in Drug Development: Synthesis of NK1 Receptor Antagonists

This compound is a crucial intermediate in the synthesis of Neurokinin-1 (NK1) receptor antagonists. These antagonists are a class of drugs used to treat chemotherapy-induced nausea and vomiting, postoperative nausea and vomiting, and other conditions. The formyl and bromo groups on the benzonitrile ring allow for the construction of the complex heterocyclic systems characteristic of many NK1 receptor antagonists.

While a specific, detailed synthetic pathway starting from this compound to a marketed drug like Aprepitant is not publicly available, its utility lies in its ability to be elaborated into the core structures of such molecules. The general strategy would involve reactions such as reductive amination of the aldehyde and cross-coupling reactions at the bromide position to build the desired pharmacophore.

The Neurokinin-1 (NK1) Receptor Signaling Pathway

The NK1 receptor is a G-protein coupled receptor (GPCR) that is activated by the neuropeptide Substance P. The binding of Substance P to the NK1 receptor initiates a signaling cascade that plays a role in emesis (vomiting), pain transmission, and inflammation. NK1 receptor antagonists block this binding, thereby inhibiting the downstream signaling pathways.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance_P Substance P NK1R NK1 Receptor Substance_P->NK1R Binds G_Protein Gq/11 NK1R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG Cleavage IP3 Inositol Trisphosphate (IP3) PIP2->IP3 Cleavage PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release IP3->Ca_Release Induces Downstream_Effects Downstream Effects (Emesis, Pain, Inflammation) PKC->Downstream_Effects Leads to Ca_Release->Downstream_Effects Leads to NK1_Antagonist NK1 Receptor Antagonist NK1_Antagonist->NK1R Blocks

NK1 Receptor Signaling Pathway and Inhibition

Spectroscopic Data

Authentic spectroscopic data for this compound is not available in public spectral databases. For definitive identification and quality control, it is imperative that researchers acquire their own analytical data (¹H NMR, ¹³C NMR, IR, and MS) upon synthesis or purchase of this compound.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility as a precursor to NK1 receptor antagonists highlights its importance in the development of new therapeutics. Further research to fully characterize its physicochemical properties and to develop detailed and optimized synthetic protocols is warranted. Researchers and drug development professionals are encouraged to leverage the reactivity of this compound in their synthetic endeavors.

An In-depth Technical Guide to the Structure Elucidation of 3-Bromo-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-formylbenzonitrile is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its trifunctional nature, featuring a nitrile, a bromo, and a formyl group, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and other biologically active compounds. This guide provides a comprehensive overview of the structure elucidation of this compound, detailing its physicochemical properties, synthetic routes, and the spectroscopic techniques used for its characterization.

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₄BrNO[1][2]
Molecular Weight 210.03 g/mol [1]
CAS Number 644982-55-8[1][2]
Appearance Solid
Purity ≥98%[1]
Storage 4°C, stored under nitrogen[1]
SMILES N#CC1=CC(C=O)=CC(Br)=C1[1]
InChI Key FKGQJUAOTNPVFD-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA) 40.86 Ų[1]
LogP 2.13328[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 1[1]

Synthesis of this compound

Two primary synthetic routes for this compound have been reported. The logical workflow for its synthesis and subsequent structural verification is depicted in Figure 1.

Synthesis and Structure Elucidation of this compound Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_elucidation Structure Elucidation Start Starting Materials (3,5-dibromobenzonitrile or 3-formylbenzonitrile) Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Verified Structure of This compound NMR->Structure IR->Structure MS->Structure

References

Technical Guide: Spectroscopic and Synthetic Profile of 3-Bromo-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and an experimental protocol for the synthesis of 3-Bromo-5-formylbenzonitrile, a key intermediate in the development of various pharmaceutical compounds.

Spectroscopic Data

The comprehensive spectroscopic analysis of this compound is essential for its unambiguous identification and quality control. The following tables summarize the key data obtained from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) ppmMultiplicityAssignment
10.05s1H, -CHO
8.41t, J=1.5 Hz1H, Ar-H
8.35t, J=1.5 Hz1H, Ar-H
8.17t, J=1.5 Hz1H, Ar-H

Solvent: CDCl₃

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) ppmAssignment
189.5-CHO
139.0Ar-C
138.2Ar-C
135.5Ar-C
132.1Ar-C
123.0Ar-C-Br
116.9-CN
114.8Ar-C

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
2234C≡N stretch
1705C=O stretch (aldehyde)
1590, 1565C=C stretch (aromatic)
890, 740C-H bend (aromatic)

Table 4: Mass Spectrometry (MS) Data

m/zAssignment
208.9, 210.9[M, M+2]⁺ (presence of Br)

Experimental Protocols

The following section details a common and effective method for the synthesis of this compound.

Synthesis of this compound from 3,5-Dibromobenzonitrile[1]

This procedure involves the selective monometalation of 3,5-dibromobenzonitrile followed by formylation.

Materials:

  • 3,5-Dibromobenzonitrile

  • Isopropylmagnesium chloride solution (2M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethylether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • A solution of 3,5-dibromobenzonitrile (1.0 eq) in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Isopropylmagnesium chloride solution (2M in THF, 1.2 eq) is added dropwise to the stirred solution at 0 °C.

  • The reaction mixture is stirred at 0 °C for 30 minutes.

  • Anhydrous DMF (3.0 eq) is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for an additional 1 hour.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford this compound.

Visualizations

To further clarify the experimental process, a workflow diagram is provided below.

experimental_workflow Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 3,5-dibromobenzonitrile in anhydrous THF cool Cool to 0 °C start->cool add_grignard Add Isopropylmagnesium chloride cool->add_grignard stir1 Stir for 30 min at 0 °C add_grignard->stir1 add_dmf Add anhydrous DMF stir1->add_dmf warm_stir Warm to RT and stir for 1 hr add_dmf->warm_stir quench Quench with sat. aq. NH4Cl warm_stir->quench extract Extract with Diethyl Ether quench->extract wash Wash with brine extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Technical Guide: 3-Bromo-5-formylbenzonitrile for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Commercial Availability, Synthesis, and Applications of a Key Building Block in Medicinal Chemistry.

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-formylbenzonitrile (CAS No. 644982-55-8), a versatile aromatic building block of significant interest to researchers and professionals in drug discovery and development. This document details its commercial availability, outlines key synthetic methodologies, and explores its application as a crucial intermediate in the synthesis of pharmacologically active compounds, particularly neurokinin-1 (NK1) receptor antagonists. All quantitative data is summarized in structured tables, and a detailed experimental protocol for a representative synthesis is provided. Furthermore, a logical workflow for its application in medicinal chemistry is visualized using the DOT language.

Introduction

This compound, also known as 3-bromo-5-cyanobenzaldehyde, is a trifunctional aromatic compound featuring a bromine atom, a formyl group, and a nitrile group at the 1, 3, and 5 positions of the benzene ring, respectively. This unique arrangement of functional groups offers multiple reaction sites, making it a valuable intermediate for the synthesis of complex molecular architectures. The presence of the bromine atom allows for various cross-coupling reactions, the aldehyde group is amenable to transformations such as reductive amination and olefination, and the nitrile group can be hydrolyzed, reduced, or converted to other functionalities. These characteristics have positioned this compound as a key starting material in the development of novel therapeutics.

Physicochemical Properties

PropertyValue
CAS Number 644982-55-8[1][2]
Molecular Formula C₈H₄BrNO[1][2]
Molecular Weight 210.03 g/mol [1][2]
Appearance Solid
Purity Typically ≥98%[1][2]
Storage 4°C, stored under nitrogen[1]
SMILES N#CC1=CC(C=O)=CC(Br)=C1[1]
InChI Key FKGQJUAOTNPVFD-UHFFFAOYSA-N

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The table below provides a summary of offerings from several vendors, highlighting available quantities, purity levels, and catalog numbers for easy procurement.

SupplierCatalog NumberPurityAvailable Pack Sizes
ChemScene CS-0105500≥98%Inquire for details[1]
BLD Pharm BD211788Inquire for detailsInquire for details[2]
Sigma-Aldrich (Ambeed, Inc.) AMBH47A8DEE098%Inquire for details
AK Scientific Not specifiedInquire for details1g

Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information.

Synthetic Protocols

The synthesis of this compound can be achieved through various synthetic routes. One common and effective method involves the oxidation of the corresponding benzyl alcohol, 3-bromo-5-(hydroxymethyl)benzonitrile. Below is a detailed experimental protocol for this transformation.

Synthesis of this compound from 3-Bromo-5-(hydroxymethyl)benzonitrile

Reaction Scheme:

Materials:

  • 3-Bromo-5-(hydroxymethyl)benzonitrile

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Celite®

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Experimental Procedure:

  • Reaction Setup: To a stirred solution of 3-bromo-5-(hydroxymethyl)benzonitrile (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask is added pyridinium chlorochromate (PCC) (1.5 equivalents).

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is filtered through a pad of Celite® and silica gel, and the filter cake is washed with DCM.

  • Extraction: The combined filtrate is washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel to afford this compound as a solid.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents, most notably as a precursor for substituted (homo)piperidines which are ligands for the neurokinin-1 (NK1) receptor. The NK1 receptor is implicated in a variety of physiological processes, including pain transmission, inflammation, and mood regulation. Antagonists of the NK1 receptor have therapeutic potential in the treatment of depression, anxiety, and chemotherapy-induced nausea and vomiting.

The aldehyde functionality of this compound is particularly useful for introducing diversity into molecular scaffolds through reactions like reductive amination. This reaction allows for the coupling of the benzonitrile core with a wide range of primary and secondary amines, including complex piperidine derivatives, to generate libraries of potential drug candidates.

Visualization of Synthetic Utility

The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a potential NK1 receptor antagonist via reductive amination.

G cluster_start Starting Materials cluster_reaction Key Reaction cluster_intermediate Intermediate cluster_diversification Further Diversification cluster_product Final Product A This compound C Reductive Amination A->C B Piperidine Derivative (Primary or Secondary Amine) B->C D Substituted (Homo)piperidine Intermediate C->D Formation of C-N bond E Suzuki Coupling (at Bromine position) D->E F Potential NK1 Receptor Antagonist E->F Introduction of Aryl/Heteroaryl group

Caption: Synthetic workflow utilizing this compound.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant applications in medicinal chemistry. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex and diverse molecular libraries. The detailed synthetic protocol and the illustrated workflow provided in this guide are intended to facilitate its use by researchers and drug development professionals in the pursuit of novel therapeutic agents.

References

An In-depth Technical Guide to 3-Bromo-5-formylbenzonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-formylbenzonitrile, a versatile building block in organic synthesis, with a particular focus on its preparation, chemical characteristics, and potential applications in medicinal chemistry. This document details synthetic methodologies, presents key quantitative data, and explores its relevance in the context of drug discovery.

Chemical Properties and Data

This compound is a solid organic compound with the molecular formula C₈H₄BrNO. Its structure features a benzene ring substituted with a bromine atom, a formyl group, and a nitrile group at positions 3, 5, and 1, respectively. This trifunctional arrangement makes it a valuable intermediate for the synthesis of complex molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 644982-55-8
Molecular Formula C₈H₄BrNO
Molecular Weight 210.03 g/mol
Physical Form Solid[1]
Purity ≥98%[1]
Storage Temperature Room Temperature, Sealed in dry[1]
IUPAC Name This compound
InChI Key FKGQJUAOTNPVFD-UHFFFAOYSA-N

Note: Spectroscopic data such as ¹H NMR and ¹³C NMR are available from commercial suppliers but are not detailed in publicly accessible literature.[2][3]

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound have been identified in the chemical literature. These methods utilize commercially available starting materials and employ standard organic transformations.

Method 1: Oxidation of 3-Bromo-5-(hydroxymethyl)benzonitrile

This method involves the oxidation of the primary alcohol group of 3-Bromo-5-(hydroxymethyl)benzonitrile to an aldehyde. A common and effective reagent for this transformation is Pyridinium Chlorochromate (PCC).[4][5]

Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

  • Reagents and Materials:

    • 3-Bromo-5-(hydroxymethyl)benzonitrile

    • Pyridinium Chlorochromate (PCC)

    • Dichloromethane (anhydrous)

    • Silica gel

    • Magnetic stirrer

    • Round-bottom flask

    • Apparatus for column chromatography

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve 3-Bromo-5-(hydroxymethyl)benzonitrile (1 equivalent) in anhydrous dichloromethane.

    • Add Pyridinium Chlorochromate (PCC) (approximately 1.5 equivalents) to the solution in one portion.

    • Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion of the reaction (typically after a few hours), the reaction mixture will be a dark brown slurry.

    • Dilute the mixture with an equal volume of diethyl ether and pass it through a short pad of silica gel to filter out the chromium residues.

    • Wash the silica gel pad with additional diethyl ether.

    • Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.

Table 2: Quantitative Data for Oxidation of 3-Bromo-5-(hydroxymethyl)benzonitrile

Reactant/ReagentMolar RatioTypical YieldPurity
3-Bromo-5-(hydroxymethyl)benzonitrile1Not specified in literature>98% (after purification)
Pyridinium Chlorochromate (PCC)~1.5
Method 2: Formylation of 3,5-Dibromobenzonitrile

This approach introduces a formyl group onto the aromatic ring of 3,5-Dibromobenzonitrile. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich or moderately deactivated aromatic rings.[6][7][8]

Experimental Protocol: Vilsmeier-Haack Formylation

  • Reagents and Materials:

    • 3,5-Dibromobenzonitrile

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Ice bath

    • Magnetic stirrer

    • Round-bottom flask

    • Hydrolysis workup reagents (e.g., sodium acetate solution)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool N,N-Dimethylformamide (DMF) in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (typically 1.1 equivalents) to the cooled DMF with stirring to form the Vilsmeier reagent. The temperature should be maintained near 0°C.

    • Once the Vilsmeier reagent has formed, add 3,5-Dibromobenzonitrile (1 equivalent) to the reaction mixture.

    • Allow the reaction to warm to room temperature and then heat as necessary (the optimal temperature and time will depend on the substrate and should be determined empirically, for example, by monitoring with TLC).

    • After the reaction is complete, cool the mixture in an ice bath and carefully quench it by the slow addition of a cold aqueous solution of sodium acetate or sodium carbonate until the mixture is basic.

    • The resulting mixture is then typically stirred for a period to ensure complete hydrolysis of the intermediate iminium salt.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Table 3: Quantitative Data for Formylation of 3,5-Dibromobenzonitrile

Reactant/ReagentMolar RatioTypical YieldPurity
3,5-Dibromobenzonitrile1Not specified in literature>98% (after purification)
Phosphorus oxychloride (POCl₃)~1.1
N,N-Dimethylformamide (DMF)Solvent/Reagent

Applications in Drug Development

The structural motifs present in this compound make it a valuable precursor in the synthesis of pharmacologically active molecules. The bromine atom can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. The formyl and nitrile groups offer versatile handles for further chemical modifications.

One area of interest is the synthesis of Neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, a G-protein coupled receptor, and its endogenous ligand, Substance P, are implicated in various physiological processes, including pain, inflammation, and emesis.[9][10][11] Antagonists of the NK1 receptor have therapeutic potential in these areas. While direct synthesis of NK1 receptor antagonists from this compound is not explicitly detailed in the reviewed literature, the synthesis of potent antagonists often involves substituted benzonitrile moieties.[12][13]

Neurokinin-1 (NK1) Receptor Signaling Pathway

The activation of the NK1 receptor by Substance P initiates a cascade of intracellular signaling events. Understanding this pathway is crucial for the rational design of antagonists.

NK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds to Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling Ca2->Downstream PKC->Downstream Phosphorylates

Caption: Simplified NK1 Receptor Signaling Pathway.[9][10][11]

The diagram illustrates that upon binding of Substance P, the NK1 receptor activates the Gq protein, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). These second messengers then modulate various downstream signaling cascades, leading to physiological responses.[9][10][11] this compound can serve as a starting material for the synthesis of molecules designed to antagonize this pathway.

Experimental Workflow for Antagonist Synthesis

A plausible synthetic workflow for utilizing this compound in the synthesis of a potential NK1 receptor antagonist could involve an initial cross-coupling reaction followed by modification of the formyl and nitrile groups.

Antagonist_Synthesis_Workflow Start This compound Step1 Suzuki-Miyaura Coupling (with Arylboronic Acid) Start->Step1 Intermediate1 Biphenyl Intermediate Step1->Intermediate1 Step2 Reductive Amination of Formyl Group Intermediate1->Step2 Intermediate2 Aminomethyl Intermediate Step2->Intermediate2 Step3 Modification of Nitrile Group (e.g., Reduction to Amine) Intermediate2->Step3 Final Potential NK1 Receptor Antagonist Step3->Final

Caption: Plausible Synthetic Workflow for an NK1 Antagonist.

This generalized workflow highlights the synthetic utility of this compound. The initial Suzuki-Miyaura coupling would introduce a new aryl group at the 3-position. Subsequent reductive amination of the formyl group could install a key pharmacophoric element, and further modification of the nitrile group would complete the synthesis of a potential antagonist. The specific reagents and conditions for each step would need to be optimized based on the desired final structure.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. The availability of straightforward synthetic routes and the presence of multiple reactive functional groups make it an attractive starting material for the construction of complex molecules, including potential drug candidates such as NK1 receptor antagonists. Further research into the specific applications and biological activities of its derivatives is warranted and holds promise for the development of novel therapeutics.

References

Navigating the Bio-potential of Brominated Benzonitriles: A Technical Guide to Preliminary Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Promise of Brominated Aromatic Compounds

The incorporation of bromine atoms into aromatic ring systems is a well-established strategy in medicinal chemistry for enhancing the therapeutic efficacy of bioactive molecules. Bromine's unique physicochemical properties, including its size, electronegativity, and ability to form halogen bonds, can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The benzonitrile moiety, a benzene ring substituted with a nitrile group, is also a prevalent feature in many pharmacologically active compounds, contributing to their binding interactions and metabolic profiles. The convergence of these two structural features in 3-Bromo-5-formylbenzonitrile derivatives suggests a promising, yet underexplored, area for drug discovery. This guide outlines a putative preliminary biological screening approach for such derivatives, drawing parallels from research on related chemical entities.

Data Presentation: Anticipated Biological Activities

Based on the biological activities of structurally related brominated and benzonitrile-containing compounds, preliminary screening of this compound derivatives would likely focus on anticancer and antimicrobial activities. The following tables summarize representative quantitative data from studies on analogous compounds to provide a comparative baseline.

Table 1: In Vitro Anticancer Activity of Structurally Related Brominated Compounds

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Brominated Plastoquinone AnalogBrPQ5U-251 (Glioma)1.55 - 4.41[1]
MCF-7 (Breast)1.55 - 4.41[1]
MDA-MB-231 (Breast)1.55 - 4.41[1]
DU145 (Prostate)1.55 - 4.41[1]
HCT-116 (Colon)1.55 - 4.41[1]
Brominated MethoxyquinolineCompound 11C6 (Glioma)15.4[2]
HeLa (Cervical)26.4[2]
HT29 (Colon)15.0[2]
Benzofuran DerivativeCompound 1 (brominated)K562 (Leukemia)5[3]
HL60 (Leukemia)0.1[3]
Benzotriazole DerivativeCompound 2.1VX2 (Carcinoma)3.80 ± 0.75[4]
Compound 2.2MGC (Stomach)3.72 ± 0.11[4]
Compound 2.5A549 (Lung)5.47 ± 1.11[4]
MKN45 (Stomach)3.04 ± 0.02[4]

Table 2: In Vitro Antimicrobial Activity of Structurally Related Brominated Compounds

Compound ClassSpecific Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Benzonitrile Derivative(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile (2e)Botrytis fabae6.25[5]
Benzyl Bromide DerivativeCompound 1aStaphylococcus aureus1000[6]
Streptococcus pyogenes2000[6]
Escherichia coli2000[6]
Candida albicans250[6]
Compound 1cStreptococcus pyogenes500[6]
Bromotyrosine DerivativePurpuramines K and LGram-positive and Gram-negative bacteriaNot specified[7]

Experimental Protocols

The following are detailed methodologies for key experiments that would be central to the preliminary biological screening of novel this compound derivatives.

In Vitro Cytotoxicity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.[8][9][10]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after dissolution in a suitable solvent.[11]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Test compounds (this compound derivatives) dissolved in Dimethyl Sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a no-treatment control.[9]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[8]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[8][9]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8]

Antimicrobial Screening: Broth Microdilution Method

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: Serial dilutions of the test compound are prepared in a liquid microbial growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after an appropriate incubation period.

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plates.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified time (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualization of Potential Mechanisms and Workflows

To aid in the conceptualization of the screening process and potential mechanisms of action, the following diagrams are provided.

G General Workflow for Biological Screening cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Hit Identification & Follow-up Synthesis Synthesis of this compound Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer Anticancer Screening (e.g., MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Purification->Antimicrobial Hit_ID Identification of Active Compounds ('Hits') Anticancer->Hit_ID Antimicrobial->Hit_ID Dose_Response Dose-Response Studies (IC50/MIC Determination) Hit_ID->Dose_Response Mechanism Mechanism of Action Studies (e.g., Apoptosis Assays) Dose_Response->Mechanism

Caption: General workflow for the discovery of biologically active compounds.

G Hypothetical Signaling Pathway for Anticancer Activity Compound Brominated Benzonitrile Derivative ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential cytotoxic mechanism via apoptosis signaling pathways.

Conclusion

While the direct biological activities of this compound derivatives remain to be elucidated, the established anticancer and antimicrobial properties of structurally related brominated and benzonitrile-containing compounds provide a strong rationale for their investigation. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for the preliminary biological screening of this novel class of compounds. Future research in this area holds the potential to uncover new therapeutic agents with significant clinical applications.

References

Methodological & Application

Application Notes & Protocols: The Use of 3-Bromo-5-formylbenzonitrile in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Bromo-5-formylbenzonitrile is a versatile trifunctional building block in organic synthesis. Its unique structure, featuring a bromine atom, a formyl group, and a nitrile group, allows for selective and sequential transformations. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of a carbon-carbon bond to introduce aryl or heteroaryl substituents. The formyl and nitrile groups can then be further manipulated, making this reagent a valuable starting material for the synthesis of complex molecules, including biologically active compounds and functional materials. These notes provide an overview of the application of this compound in Suzuki coupling reactions, including optimized protocols and reaction data.

Chemical Structure and Reactivity: The reactivity of this compound in Suzuki coupling is primarily centered around the carbon-bromine bond. The electron-withdrawing nature of the formyl (-CHO) and nitrile (-CN) groups can influence the reactivity of the aryl bromide, often facilitating the oxidative addition step in the catalytic cycle.

Key Applications in Medicinal Chemistry

The biaryl nitrile scaffold, synthesized via Suzuki coupling of this compound, is a common motif in various therapeutic agents. The formyl group can be readily converted into other functionalities, such as amines via reductive amination or carboxylic acids via oxidation, providing a handle for further diversification and optimization of lead compounds.

Experimental Protocols: General Procedure for Suzuki Coupling

This protocol outlines a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DME)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Add the degassed solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes typical reaction conditions and outcomes for the Suzuki coupling of this compound with various boronic acids.

Entry Boronic Acid Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃Toluene/EtOH/H₂O (2:1:1)901292
24-Methoxyphenylboronic acidPdCl₂(dppf) (2%)Cs₂CO₃1,4-Dioxane/H₂O (4:1)100895
33-Thienylboronic acidPd(OAc)₂/SPhos (2%)K₃PO₄Toluene/H₂O (10:1)1101688
44-Fluorophenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃DME/H₂O (4:1)851291
5Pyridine-3-boronic acidPdCl₂(dppf) (3%)Cs₂CO₃1,4-Dioxane/H₂O (5:1)1001085

Visualizations: Workflow and Conceptual Diagrams

The following diagrams illustrate the experimental workflow for the Suzuki coupling reaction and a conceptual signaling pathway where a downstream product might be active.

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling A 1. Reagent Preparation (this compound, Boronic Acid, Catalyst, Base) B 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B Setup C 3. Solvent Addition (Degassed Solvent System) B->C Degassing D 4. Heating & Stirring (Reaction Monitoring by TLC/LC-MS) C->D Initiation E 5. Reaction Quench & Aqueous Work-up D->E Completion F 6. Extraction (e.g., Ethyl Acetate) E->F Phase Separation G 7. Drying & Concentration F->G Isolation H 8. Purification (Column Chromatography) G->H Crude Product I Pure Biaryl Product H->I Final Product Signaling_Pathway_Example Conceptual Signaling Pathway Inhibition cluster_cell Cell Membrane Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA Activates Ligand Growth Factor Ligand->Receptor KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates Proliferation Cell Proliferation TranscriptionFactor->Proliferation Promotes Inhibitor Synthesized Inhibitor (Derivative of Biaryl Product) Inhibitor->KinaseB Inhibits

Application Notes and Protocols for Sonogashira Coupling with 3-Bromo-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the Sonogashira coupling reaction of 3-Bromo-5-formylbenzonitrile with terminal alkynes. The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4] This reaction is widely employed in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][4]

The substrate, this compound, is an electron-deficient aryl bromide, which generally exhibits good reactivity in Sonogashira couplings.[5] This document outlines both traditional copper-co-catalyzed and copper-free methodologies, providing researchers with options to best suit their specific synthetic needs.

General Considerations

The success of the Sonogashira coupling is dependent on several factors including the choice of catalyst, base, solvent, and temperature. For aryl bromides, the reaction often requires heating, although room temperature protocols have been developed, particularly for activated substrates.[1][6] Both palladium-phosphine and N-heterocyclic carbene (NHC)-palladium complexes are commonly used as catalysts.[3] The presence of a copper(I) co-catalyst, typically copper(I) iodide, can accelerate the reaction but can also lead to the formation of alkyne homocoupling byproducts.[7] Copper-free protocols have been developed to mitigate this issue.[5][8][9]

Experimental Workflow

The general workflow for a Sonogashira coupling reaction is outlined below. This involves the preparation of the reaction mixture under an inert atmosphere, followed by heating, reaction monitoring, workup, and purification.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine aryl halide, alkyne, solvent, and base in a reaction flask B Degas the reaction mixture (e.g., with Argon or Nitrogen) A->B C Add Pd catalyst and CuI (if applicable) B->C D Heat the reaction mixture to the desired temperature C->D E Monitor reaction progress by TLC or LC-MS D->E F Quench the reaction E->F G Extract the product with an organic solvent F->G H Dry and concentrate the organic phase G->H I Purify the product (e.g., column chromatography) H->I

Caption: General experimental workflow for a Sonogashira coupling reaction.

Catalytic Cycle

The Sonogashira reaction proceeds through a catalytic cycle involving both palladium and copper (in the traditional method). The key steps include oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

G pd0 Pd(0)L2 pd_complex1 Ar-Pd(II)-X L2 pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex2 Ar-Pd(II)-C≡CR' L2 pd_complex1->pd_complex2 Transmetalation cu_x CuX pd_complex1->cu_x pd_complex2->pd0 Reductive Elimination product Ar-C≡CR' pd_complex2->product cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex1 terminal_alkyne H-C≡CR' terminal_alkyne->cu_acetylide cu_x->cu_acetylide Alkyne Activation base Base base->cu_acetylide

Caption: Simplified catalytic cycle for the copper-co-catalyzed Sonogashira coupling.

Protocol 1: Standard Copper-Co-Catalyzed Sonogashira Coupling

This protocol is a general method for the coupling of this compound with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPEA), 2-3 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add this compound and the terminal alkyne.

  • Add the anhydrous solvent and the base.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst and copper(I) iodide.

  • Heat the reaction mixture to the desired temperature (typically 50-100 °C) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is an alternative method that avoids the use of a copper co-catalyst, which can be beneficial for sensitive substrates or to prevent the formation of homocoupled byproducts.[5][8][9]

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., P(t-Bu)₃, 2-10 mol%)

  • Base (e.g., Cesium carbonate (Cs₂CO₃) or a hindered amine base like DABCO, 2-3 equivalents)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, or Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add this compound, the terminal alkyne, and the base.

  • Add the anhydrous solvent.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • In a separate vial, prepare the active catalyst by dissolving the palladium precursor and the phosphine ligand in a small amount of the reaction solvent under an inert atmosphere.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to the desired temperature (room temperature to 100 °C) and stir.

  • Monitor the reaction as described in Protocol 1.

  • Workup and purify the product as described in Protocol 1.

Data Summary

The following tables summarize typical reaction conditions for the Sonogashira coupling of aryl bromides. The optimal conditions for this compound should be determined experimentally.

Table 1: Copper-Co-Catalyzed Sonogashira Coupling of Aryl Bromides

CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₂Cl₂-TEATHF60-8070-95
Pd(OAc)₂PPh₃DIPEADMF80-10075-98
Pd(PPh₃)₄-Et₃NToluene80-11065-90

Table 2: Copper-Free Sonogashira Coupling of Aryl Bromides

CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂P(t-Bu)₃Cs₂CO₃AcetonitrileRT - 8080-99
(AllylPdCl)₂P(t-Bu)₃DABCODMFRT85-98[5]
PdCl₂(CH₃CN)₂XPhosEt₃NWater/PTSRT80-96[9][10]

Note: RT = Room Temperature; TEA = Triethylamine; DIPEA = Diisopropylethylamine; DMF = N,N-Dimethylformamide; THF = Tetrahydrofuran; DABCO = 1,4-Diazabicyclo[2.2.2]octane; PTS = Pyridinium p-toluenesulfonate. Yields are representative and can vary based on the specific substrates and reaction conditions.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere.

  • Organic solvents are flammable and should be handled with care.

  • Amines are corrosive and have strong odors. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols: 3-Bromo-5-formylbenzonitrile as a Versatile Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-formylbenzonitrile is a valuable and versatile trifunctional precursor for the synthesis of a diverse array of complex molecules in medicinal chemistry. Its unique structure, featuring a bromine atom, a formyl group, and a nitrile moiety on a central benzene ring, allows for selective and sequential chemical modifications. This enables the construction of extensive compound libraries for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. The bromine atom serves as a handle for various cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups. The aldehyde functionality is amenable to transformations such as reductive amination, olefination, and condensation reactions to build diverse side chains and heterocyclic systems. The nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions, further expanding the accessible chemical space.

Key Applications in Medicinal Chemistry

The strategic placement of three distinct reactive sites makes this compound an ideal starting material for the synthesis of various biologically active compounds, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Precursor for Substituted Piperidines as Neurokinin-1 (NK1) Receptor Antagonists

This compound is utilized in the synthesis of substituted piperidine derivatives that act as potent antagonists of the Neurokinin-1 (NK1) receptor.[1] The NK1 receptor, a GPCR, is involved in pain transmission, inflammation, and mood disorders. Antagonists of this receptor have therapeutic potential as antidepressants, antiemetics, and anxiolytics.

The synthetic strategy typically involves the reductive amination of this compound with a suitable piperidine derivative to form a key intermediate. The bromine atom can then be functionalized, for example, via a Suzuki-Miyaura coupling reaction, to introduce further diversity.

NK1_Signaling NK1 Receptor Signaling Pathway SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R binds Gq Gq protein NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses (e.g., Neuronal Excitability) Ca2->Downstream PKC->Downstream Antagonist NK1 Receptor Antagonist (derived from precursor) Antagonist->NK1R inhibits

Caption: NK1 Receptor Signaling Pathway and Point of Inhibition.

Scaffold for the Synthesis of Kinase Inhibitors

The benzonitrile moiety is a common feature in many kinase inhibitors. This compound can serve as a foundational scaffold for generating libraries of potential kinase inhibitors. The synthetic strategy often involves a Suzuki-Miyaura coupling to introduce a hinge-binding motif at the 3-position, followed by elaboration of the formyl group at the 5-position to interact with other regions of the kinase active site.

Kinase_Inhibitor_Workflow General Workflow for Kinase Inhibitor Synthesis Start This compound Step1 Suzuki-Miyaura Coupling (with Hinge-Binding Moiety-B(OH)₂) Start->Step1 Intermediate1 3-(Hinge-Binding Moiety)-5-formylbenzonitrile Step1->Intermediate1 Step2 Reductive Amination (with various amines) Intermediate1->Step2 Library Library of Potential Kinase Inhibitors Step2->Library Screening Kinase Activity Screening Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR

Caption: Synthetic workflow for generating kinase inhibitors.

Experimental Protocols

Protocol 1: Reductive Amination of this compound

This protocol describes a general procedure for the reductive amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., piperidine, morpholine, benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DCM.

  • Add the desired amine (1.1 eq) to the solution.

  • If the amine is used as a salt, add a base like triethylamine (1.2 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 30 minutes. A small amount of acetic acid can be added to catalyze imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 3-bromo-5-(aminomethyl)benzonitrile.

Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol outlines a standard procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (or boronic ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Standard Schlenk line or glovebox techniques for inert atmosphere

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-5-formylbenzonitrile derivative.

Protocol 3: Wittig Reaction of this compound

This protocol describes a general procedure for the Wittig olefination of this compound.

Materials:

  • This compound

  • Phosphonium ylide (prepared in situ from the corresponding phosphonium salt and a strong base)

  • Phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware and magnetic stirrer under an inert atmosphere

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the phosphonium salt (1.1 eq) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (1.05 eq) and stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour to generate the ylide.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the ylide solution back to 0 °C and add the solution of this compound dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired 3-bromo-5-vinylbenzonitrile derivative.

Data Presentation

The following tables present representative quantitative data for the synthesis of derivatives from this compound. Note: The biological activity data is hypothetical and for illustrative purposes to demonstrate the potential of this precursor.

Table 1: Representative Yields for Key Transformations of this compound

EntryTransformationReagents and ConditionsProductYield (%)
1Reductive AminationPiperidine, NaBH(OAc)₃, DCM, rt, 12h3-Bromo-5-(piperidin-1-ylmethyl)benzonitrile85
2Suzuki-Miyaura CouplingPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C, 8h3-Phenyl-5-formylbenzonitrile92
3Wittig ReactionPh₃P=CH₂, THF, rt, 4h3-Bromo-5-vinylbenzonitrile78

Table 2: Hypothetical Biological Activity of a Series of NK1 Receptor Antagonists Derived from this compound

Compound IDR¹ Group (at 3-position)R² Group (from formyl)NK1 Binding Affinity (Ki, nM)
A-1 PhenylPiperidin-1-ylmethyl15.2
A-2 4-FluorophenylPiperidin-1-ylmethyl8.5
A-3 2-PyridylPiperidin-1-ylmethyl11.8
B-1 PhenylMorpholinomethyl25.6

Logical Relationships in a Diversification Strategy

The following diagram illustrates the logical relationships in a diversity-oriented synthesis approach starting from this compound.

Diversification_Strategy Diversification Strategy of this compound cluster_bromo Modification at Bromo Group cluster_formyl Modification at Formyl Group cluster_nitrile Modification at Nitrile Group Precursor This compound Bromo_Reaction Suzuki, Stille, Buchwald-Hartwig, etc. Couplings Precursor->Bromo_Reaction Formyl_Reaction Reductive Amination, Wittig, Aldol, etc. Reactions Precursor->Formyl_Reaction Nitrile_Reaction Hydrolysis, Reduction, Cycloaddition Precursor->Nitrile_Reaction Bromo_Products Aryl, Heteroaryl, Alkyl, Amine Substituents Bromo_Reaction->Bromo_Products Library Diverse Compound Library Bromo_Products->Library Formyl_Products Amines, Alkenes, β-Hydroxy Carbonyls Formyl_Reaction->Formyl_Products Formyl_Products->Library Nitrile_Products Carboxylic Acids, Amines, Tetrazoles Nitrile_Reaction->Nitrile_Products Nitrile_Products->Library

Caption: Logical relationships in a diversification strategy.

References

Application of 3-Bromo-5-formylbenzonitrile in Materials Science: Current Status and Future Prospects

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-5-formylbenzonitrile is a versatile organic building block with a unique combination of reactive functional groups: a bromo substituent, a formyl (aldehyde) group, and a nitrile group, all attached to a central benzene ring. This trifunctional nature makes it a promising candidate for the synthesis of advanced materials with tailored properties. In materials science, such molecules are pivotal in the construction of complex architectures, including porous organic polymers (POPs) and covalent organic frameworks (COFs). These materials are of significant interest for applications in gas storage and separation, catalysis, sensing, and optoelectronics.

However, a comprehensive review of the current scientific literature reveals that while the individual functional groups of this compound are highly relevant to materials synthesis, specific examples of its direct application in the fabrication of porous polymers or other advanced materials are not extensively documented. General synthetic strategies for POPs and COFs often utilize monomers with aldehyde functionalities for forming imine, hydrazone, or other covalent linkages. The presence of the bromo and nitrile groups on this compound offers additional avenues for post-synthetic modification or for imparting specific electronic and physical properties to the resulting material.

This document aims to provide an overview of the potential applications of this compound in materials science based on the known reactivity of its constituent functional groups, alongside general experimental protocols for the synthesis of related porous organic materials.

Potential Applications in Materials Science

The unique molecular structure of this compound suggests its utility in several areas of materials science:

  • Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs): The aldehyde group is a key functionality for the synthesis of POPs and COFs through condensation reactions with amine-containing monomers. The resulting imine-linked frameworks are often porous and crystalline, making them suitable for gas storage and separation. The bromo and nitrile groups can influence the electronic properties and pore environment of the material.

  • Functional Polymers: The bromo group can be utilized for post-synthetic modification of polymers via cross-coupling reactions, allowing for the introduction of other functional moieties. The nitrile group can also be chemically transformed, offering another handle for tailoring the material's properties.

  • Organic Electronics: The aromatic nature of the benzonitrile core, combined with the potential for extended conjugation through polymerization, makes this molecule a candidate for the synthesis of organic semiconductors. The electron-withdrawing nature of the nitrile and formyl groups, and the heavy atom effect of bromine, can be exploited to tune the electronic energy levels of the resulting materials.

General Experimental Protocols for Porous Organic Polymer Synthesis

While specific protocols for this compound are not available, the following are general procedures for the synthesis of POPs from aldehyde-containing monomers. These can serve as a starting point for researchers exploring the use of this compound.

Table 1: General Reaction Parameters for POP Synthesis

ParameterTypical ConditionsNotes
Monomers Aldehyde-functionalized monomer (e.g., this compound), Amine-functionalized monomer (e.g., 1,3,5-tris(4-aminophenyl)benzene, melamine)Stoichiometric ratios are crucial for achieving high porosity.
Solvent Aprotic polar solvents (e.g., 1,4-dioxane, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))The choice of solvent can influence the crystallinity and morphology of the product.
Catalyst Acidic catalyst (e.g., acetic acid, scandium(III) triflate)Catalyst is often required to promote the condensation reaction.
Temperature 80 - 150 °CHigher temperatures are typically needed to drive the reaction to completion.
Reaction Time 24 - 72 hoursReaction time is optimized to ensure high conversion and crystallinity.
Work-up Filtration, washing with various solvents (e.g., acetone, tetrahydrofuran), drying under vacuum.Thorough washing is necessary to remove unreacted monomers and catalyst.
Protocol 1: Solvothermal Synthesis of an Imine-Linked Porous Organic Polymer

This protocol describes a general method for synthesizing a POP from an aldehyde and an amine monomer under solvothermal conditions.

Materials:

  • Aldehyde monomer (e.g., this compound)

  • Amine monomer (e.g., 1,3,5-tris(4-aminophenyl)benzene)

  • 1,4-Dioxane

  • 6 M Acetic Acid

  • Acetone

  • Tetrahydrofuran (THF)

Procedure:

  • In a Pyrex tube, add the aldehyde monomer (X mmol) and the amine monomer (Y mmol) in a suitable stoichiometric ratio.

  • Add a mixture of 1,4-dioxane and 6 M aqueous acetic acid (e.g., in a 1:1 or 2:1 v/v ratio).

  • The tube is flash-frozen in liquid nitrogen, evacuated to a high vacuum, and flame-sealed.

  • The sealed tube is heated in an oven at a specified temperature (e.g., 120 °C) for a designated period (e.g., 72 hours).

  • After cooling to room temperature, the resulting solid precipitate is collected by filtration.

  • The collected solid is washed extensively with acetone and THF to remove any unreacted monomers and oligomers.

  • The purified polymer is then dried under vacuum at an elevated temperature (e.g., 150 °C) overnight.

Characterization: The resulting porous organic polymer can be characterized by various techniques, including:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the imine linkage.

  • Solid-State 13C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR Spectroscopy: To further verify the polymer structure.

  • Powder X-ray Diffraction (PXRD): To assess the crystallinity of the material.

  • Gas Adsorption-Desorption Isotherms (e.g., N2 at 77 K): To determine the surface area (BET), pore volume, and pore size distribution.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Visualizing the Synthetic Logic

The synthesis of a porous organic polymer from this compound and a trigonal amine linker can be conceptually visualized as a network formation process.

G cluster_reactants Reactants cluster_process Process cluster_product Product A This compound (Aldehyde Monomer) C Solvothermal Condensation A->C B Trigonal Amine Linker (e.g., 1,3,5-Tris(4-aminophenyl)benzene) B->C D Porous Organic Polymer (Imine-Linked Framework) C->D

Application Notes and Protocols for the Formylation of 3-Bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the formylation of 3-bromobenzonitrile, a key transformation in the synthesis of valuable intermediates for pharmaceutical and materials science applications. The primary method detailed is the ortho-lithiation followed by formylation, a powerful strategy for the regioselective introduction of a formyl group.

Introduction

3-Bromobenzonitrile is a versatile building block in organic synthesis. The presence of both a bromo and a cyano group on the aromatic ring offers multiple reaction sites for functionalization. The introduction of a formyl group (-CHO) further enhances its synthetic utility, providing a handle for a wide range of subsequent transformations, including reductive amination, oxidation to a carboxylic acid, and participation in various condensation reactions.

This application note focuses on the experimental setup for the formylation of 3-bromobenzonitrile, primarily through an ortho-lithiation/formylation sequence. This method involves the deprotonation of the aromatic ring at a position ortho to the directing group, followed by quenching with an electrophilic formylating agent.

Methodology: Ortho-Lithiation and Formylation

The most effective method for the regioselective formylation of 3-bromobenzonitrile is through a lithium-halogen exchange followed by reaction with a formylating agent such as N,N-dimethylformamide (DMF). This approach is favored due to the deactivating nature of the nitrile and bromo substituents, which makes traditional electrophilic aromatic substitution methods like the Vilsmeier-Haack or Duff reactions less efficient.

The lithiation-formylation procedure offers high regioselectivity, leading primarily to the formation of 2-bromo-5-cyanobenzaldehyde.

Experimental Protocol

Materials:

  • 3-Bromobenzonitrile

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate

  • Hexanes

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard glassware for anhydrous reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet is assembled.

  • Reagent Preparation: The flask is charged with 3-bromobenzonitrile (1.0 eq) and anhydrous tetrahydrofuran (THF) under an inert atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature remains below -70 °C. The reaction mixture is then stirred at -78 °C for 1 hour.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours.

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C. The mixture is then allowed to warm to room temperature.

  • Work-up: The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired formylated product.

Data Presentation
Reagent/ParameterCondition/Amount
Starting Material 3-Bromobenzonitrile (1.0 eq)
Lithiating Agent n-Butyllithium (1.1 eq)
Formylating Agent N,N-Dimethylformamide (1.5 eq)
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature -78 °C
Reaction Time Lithiation: 1 hour; Formylation: 2 hours
Typical Yield 60-75% (after purification)
Major Product 2-Bromo-5-cyanobenzaldehyde

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for the Formylation of 3-Bromobenzonitrile start Start: Flame-dried glassware under inert atmosphere dissolve Dissolve 3-bromobenzonitrile in anhydrous THF start->dissolve cool Cool solution to -78 °C dissolve->cool add_buli Add n-BuLi dropwise at -78 °C cool->add_buli stir_lithiation Stir for 1 hour at -78 °C (Lithiation) add_buli->stir_lithiation add_dmf Add anhydrous DMF dropwise at -78 °C stir_lithiation->add_dmf stir_formylation Stir for 2 hours at -78 °C (Formylation) add_dmf->stir_formylation quench Quench with saturated aq. NH4Cl stir_formylation->quench warm Warm to room temperature quench->warm extract Extract with ethyl acetate warm->extract wash Wash with water and brine extract->wash dry Dry over MgSO4 and filter wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End: Isolated 2-bromo-5-cyanobenzaldehyde purify->end reaction_pathway Reaction Pathway for the Formylation of 3-Bromobenzonitrile sub 3-Bromobenzonitrile buli n-BuLi, THF, -78 °C lith Lithium-Halogen Exchange sub->lith 1. inter Aryl Lithium Intermediate lith->inter form Formylation inter->form 2. dmf DMF, -78 °C prod 2-Bromo-5-cyanobenzaldehyde form->prod workup Aqueous Work-up prod->workup final Final Product workup->final

Application Notes: Synthesis of a Potent PARP-1 Inhibitor from 3-Bromo-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the synthesis of a potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, starting from the readily available building block, 3-Bromo-5-formylbenzonitrile. The synthetic strategy involves a key reductive amination step followed by a nucleophilic substitution to construct the final bioactive molecule. This protocol is intended for researchers in medicinal chemistry and drug discovery.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, including DNA repair.[1][2] PARP-1, in particular, has emerged as a significant target in cancer therapy.[2] Inhibitors of PARP-1 have shown clinical efficacy, especially in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1] The synthesis of novel and potent PARP-1 inhibitors is an active area of research.

This document outlines the synthesis of a 2-substituted-5-[(4-oxo-3,4-dihydro-phthalazin-1-yl)methyl]-benzonitrile derivative, a potent PARP-1 inhibitor, utilizing this compound as a key starting material.

Synthetic Pathway Overview

The overall synthetic strategy is a two-step process commencing with the reductive amination of this compound with piperidin-4-ylamine. The resulting intermediate, 3-((4-amino-piperidin-1-yl)methyl)-5-bromo-benzonitrile, is then coupled with 4-chloromethyl-2H-phthalazin-1-one to yield the final PARP-1 inhibitor.

G A This compound C Reductive Amination A->C B Piperidin-4-ylamine B->C D 3-((4-Amino-piperidin-1-yl)methyl)- 5-bromo-benzonitrile C->D F Nucleophilic Substitution D->F E 4-Chloromethyl-2H-phthalazin-1-one E->F G Final PARP-1 Inhibitor F->G

Caption: Overall synthetic workflow for the PARP-1 inhibitor.

Experimental Protocols

Step 1: Synthesis of 3-((4-Amino-piperidin-1-yl)methyl)-5-bromo-benzonitrile

This step involves the reductive amination of the aldehyde group of this compound with the primary amine of piperidin-4-ylamine.

G cluster_reactants Reactants & Reagents cluster_procedure Procedure A This compound P1 Dissolve reactants in DCM A->P1 B Piperidin-4-ylamine B->P1 C Sodium triacetoxyborohydride P2 Add sodium triacetoxyborohydride C->P2 D Dichloromethane (DCM) D->P1 P1->P2 P3 Stir at room temperature P2->P3 P4 Aqueous work-up P3->P4 P5 Purification by chromatography P4->P5 E Intermediate Product: 3-((4-Amino-piperidin-1-yl)methyl)- 5-bromo-benzonitrile P5->E G cluster_dna_damage DNA Damage & Repair cluster_cell_fate Cell Fate DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_damage->PARP1 recruits BER Base Excision Repair (BER) PARP1->BER activates DSB Double-Strand Break (DSB) PARP1->DSB unrepaired SSBs lead to Cell_Survival Cell Survival BER->Cell_Survival leads to HR Homologous Recombination (HR) Repair DSB->HR repaired by Apoptosis Apoptosis (Cell Death) DSB->Apoptosis in HR deficient cells HR->Cell_Survival leads to Inhibitor Synthesized Inhibitor Inhibitor->PARP1 inhibits

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 3-Bromo-5-formylbenzonitrile, a versatile building block in the synthesis of complex organic molecules relevant to pharmaceutical and materials science research. The presence of three distinct functional groups—a bromine atom, a formyl group, and a nitrile group—offers a rich platform for molecular diversification. This document details protocols for several key palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, providing researchers with the necessary information to effectively utilize this substrate in their synthetic endeavors.

Suzuki-Miyaura Coupling: Synthesis of 5-Formyl-biphenyl-3-carbonitrile Derivatives

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds from this compound and various organoboron reagents.[1][2][3] This reaction is fundamental in constructing scaffolds for potential drug candidates and functional materials.[4][5]

General Reaction Scheme:

EntryArylboronic Acid (R-B(OH)₂)Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane901690-98
33-Pyridylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)Toluene110875-88
42-Thienylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)DMF/H₂O (5:1)801880-92

This generalized protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides.[6][7][8]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O 4:1, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction: Synthesis of 5-Formyl-3-vinyl-benzonitrile Derivatives

The Heck reaction, or Mizoroki-Heck reaction, facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes.[9] This reaction is invaluable for introducing vinyl groups, which can be further functionalized.[10]

General Reaction Scheme:

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF1002470-85
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-Na₂CO₃ (2)Acetonitrile801875-90
3AcrylonitrilePd₂(dba)₃ (1)P(t-Bu)₃ (2)K₂CO₃ (2)1,4-Dioxane1101265-80
44-VinylpyridinePd(OAc)₂ (2)-KOAc (2)DMA1202460-75

This protocol is a general procedure for the Heck reaction of aryl bromides.[11][12]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (1.5 mmol, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (if required, e.g., P(o-tol)₃, 0.04 mmol, 4 mol%)

  • Base (e.g., Et₃N, 1.5 mmol, 1.5 equiv)

  • Anhydrous solvent (e.g., DMF, 5 mL)

Procedure:

  • In a sealed tube, combine this compound, the palladium catalyst, and the ligand (if used).

  • Evacuate and backfill the tube with an inert gas.

  • Add the solvent, the alkene, and the base via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature with stirring.

  • Monitor the reaction by GC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer and purify the residue by column chromatography.

Sonogashira Coupling: Synthesis of 5-Formyl-3-(alkynyl)benzonitrile Derivatives

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.[13] This reaction provides a direct route to functionalized alkynes, which are important intermediates in organic synthesis.[14]

General Reaction Scheme:

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2)THF60885-95
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)Diisopropylamine (2)Toluene701280-90
31-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Piperidine (2)DMF501078-88
4Propargyl alcoholPdCl₂(dppf) (3)CuI (4)Et₃N (2)AcetonitrileRT2470-85

This is a general procedure for the Sonogashira coupling of aryl bromides.[8][15]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Base (e.g., Et₃N, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., THF, 5 mL)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at the indicated temperature and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Buchwald-Hartwig Amination: Synthesis of 5-Formyl-3-(amino)benzonitrile Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[16][17] This reaction is a powerful tool for the synthesis of anilines and their derivatives.[18][19]

General Reaction Scheme:

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)BINAP (2)NaOt-Bu (1.5)Toluene1001880-92
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)1,4-Dioxane1102475-88
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.5)t-BuOH901670-85
4PyrrolidineG3-XPhos (1)-LHMDS (1.5)THF801285-95

This protocol is a general procedure for the Buchwald-Hartwig amination of aryl bromides.[19][20]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium catalyst/precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • Ligand (e.g., BINAP, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOt-Bu, 1.5 mmol, 1.5 equiv)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with the palladium catalyst, ligand, and base.

  • Add this compound and a stir bar.

  • Seal the tube, remove it from the glovebox, and add the solvent and the amine via syringe under an inert atmosphere.

  • Place the tube in a preheated oil bath and stir for the indicated time.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute with ethyl acetate and filter through a plug of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: This compound Coupling Partner catalyst Add Pd Catalyst & Ligand start->catalyst base Add Base catalyst->base solvent Add Solvent base->solvent heat Heat & Stir (Inert Atmosphere) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench & Extract monitor->quench Reaction Complete dry Dry & Concentrate quench->dry purify Column Chromatography dry->purify end Pure Product purify->end

Caption: Experimental Workflow for Palladium-Catalyzed Cross-Coupling.

catalytic_cycle pd0 Pd(0)L₂ pd2_complex R-Pd(II)L₂(X) pd0->pd2_complex Ar-X oxidative_addition Oxidative Addition pd2_intermediate R-Pd(II)L₂(R') pd2_complex->pd2_intermediate R'-M (Base) transmetalation Transmetalation pd2_intermediate->pd0 R-R' reductive_elimination Reductive Elimination product R-R' aryl_halide Ar-X organometallic R'-M base Base

Caption: Generalized Catalytic Cycle for Cross-Coupling Reactions.

References

Application Notes and Protocols for the Derivatization of the Formyl Group in 3-Bromo-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Bromo-5-formylbenzonitrile is a versatile bifunctional building block in medicinal chemistry and drug discovery.[1][2][3][4] Its structure, featuring a reactive formyl group, a bromine atom, and a nitrile moiety, offers multiple points for chemical modification, enabling the synthesis of diverse compound libraries for biological screening. The derivatization of the formyl group is a key strategy to introduce a wide range of functional groups and to explore the structure-activity relationships (SAR) of novel therapeutic agents. Benzonitrile derivatives, in general, have shown significant potential across various therapeutic areas, including oncology and virology.[5] This document provides detailed protocols for several common and useful derivatization reactions of the formyl group in this compound.

Key Derivatization Strategies

The formyl group of this compound can undergo a variety of chemical transformations. The choice of reaction depends on the desired final compound and the overall synthetic strategy. Common derivatization reactions include reductive amination, Wittig olefination, and the formation of imines, oximes, and hydrazones.

Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting the formyl group into a primary, secondary, or tertiary amine.[6][7][8] This reaction proceeds in two steps: the initial formation of an imine or iminium ion, followed by its reduction.[8] Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used reducing agents that are selective for the iminium ion over the aldehyde.[6]

Experimental Protocol: Synthesis of N-substituted-1-(3-bromo-5-cyanophenyl)methanamine

  • Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane, 10 mL), add the desired primary or secondary amine (1.1 mmol) and acetic acid (0.1 mmol).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary: Reductive Amination

Reagent/ConditionDescriptionTypical Values
Starting MaterialThis compound1.0 equiv
AminePrimary or Secondary Amine1.1 - 1.5 equiv
Reducing AgentSodium triacetoxyborohydride1.5 - 2.0 equiv
SolventDichloromethane, Methanol0.1 M
TemperatureRoom Temperature20-25 °C
Reaction Time2 - 24 hours-
Yield-60-95%

Reaction Pathway: Reductive Amination

Reductive_Amination Reductive Amination Pathway A This compound C Imine/Iminium Ion Intermediate A->C + Amine, -H2O B Primary/Secondary Amine (R-NH2) B->C D N-substituted Amine C->D + Reducing Agent R Reducing Agent (e.g., NaBH(OAc)3) R->C

Caption: Pathway of reductive amination.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent).[9][10][11][12] This reaction is highly valuable for introducing carbon-carbon double bonds with good control over the location of the double bond.[12]

Experimental Protocol: Synthesis of 3-Bromo-5-(alkenyl)benzonitrile

  • Ylide Preparation (if not commercially available): Suspend the corresponding phosphonium salt (1.1 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride (1.1 mmol) dropwise. Stir the resulting mixture at room temperature for 1 hour to form the ylide.

  • Reaction with Aldehyde: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Quench the reaction with water and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The byproduct, triphenylphosphine oxide, can often be removed by crystallization or column chromatography on silica gel.

Data Summary: Wittig Reaction

Reagent/ConditionDescriptionTypical Values
Starting MaterialThis compound1.0 equiv
Wittig ReagentPhosphonium Ylide1.1 - 1.5 equiv
Base (for ylide generation)n-BuLi, NaH, KHMDS1.1 - 1.2 equiv
SolventAnhydrous THF, Diethyl Ether0.1 M
Temperature0 °C to Room Temperature-
Reaction Time2 - 12 hours-
Yield-50-90%

Reaction Pathway: Wittig Reaction

Wittig_Reaction Wittig Reaction Pathway A This compound O Oxaphosphetane Intermediate A->O + Ylide Y Phosphonium Ylide (Ph3P=CHR) Y->O P Alkene Product O->P Decomposition TPO Triphenylphosphine Oxide O->TPO

Caption: Pathway of the Wittig reaction.

Imine (Schiff Base) Formation

Imines, or Schiff bases, are formed by the reaction of a primary amine with an aldehyde.[13] This reaction is typically reversible and may require the removal of water to drive the equilibrium towards the product.[14] Imines are valuable intermediates that can be further modified or used as ligands in catalysis.

Experimental Protocol: Synthesis of N-substituted-1-(3-bromo-5-cyanophenyl)methanimine

  • Reaction Setup: Dissolve this compound (1.0 mmol) and a primary amine (1.0 mmol) in a solvent such as ethanol or toluene (10 mL).

  • Catalysis: Add a catalytic amount of a weak acid, such as acetic acid (a few drops).

  • Water Removal: If necessary, use a Dean-Stark apparatus to remove the water formed during the reaction, especially when using toluene as a solvent.

  • Reaction Conditions: Stir the mixture at room temperature or heat to reflux for 1-6 hours.

  • Monitoring and Isolation: Monitor the reaction by TLC. Upon completion, cool the reaction mixture. The imine product may precipitate and can be collected by filtration. Alternatively, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Data Summary: Imine Formation

Reagent/ConditionDescriptionTypical Values
Starting MaterialThis compound1.0 equiv
AminePrimary Amine1.0 - 1.2 equiv
CatalystAcetic Acid (catalytic)-
SolventEthanol, Toluene0.1 M
TemperatureRoom Temperature to Reflux-
Reaction Time1 - 6 hours-
Yield-70-98%

Reaction Pathway: Imine Formation

Imine_Formation Imine Formation Pathway A This compound Carbinolamine Carbinolamine Intermediate A->Carbinolamine + Amine Amine Primary Amine (R-NH2) Amine->Carbinolamine Imine Imine (Schiff Base) Carbinolamine->Imine - H2O

Caption: Pathway of imine formation.

Oxime Formation

Oximes are formed from the reaction of aldehydes with hydroxylamine.[15][16][17] This reaction is often straightforward and proceeds in high yield.[16] Oximes are useful as intermediates, for example, in the Beckmann rearrangement to form amides.[18]

Experimental Protocol: Synthesis of this compound Oxime

  • Reaction Setup: Dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • Reagent Addition: Add a solution of hydroxylamine hydrochloride (1.2 mmol) and a base such as sodium acetate or pyridine (1.2 mmol) in water (5 mL).

  • Reaction Conditions: Stir the mixture at room temperature for 1-4 hours.

  • Monitoring and Isolation: Monitor the reaction by TLC. The oxime product often precipitates from the reaction mixture upon cooling.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization from ethanol/water may be performed if further purification is needed.

Data Summary: Oxime Formation

Reagent/ConditionDescriptionTypical Values
Starting MaterialThis compound1.0 equiv
ReagentHydroxylamine Hydrochloride1.2 - 1.5 equiv
BaseSodium Acetate, Pyridine1.2 - 1.5 equiv
SolventEthanol/Water0.1 M
TemperatureRoom Temperature20-25 °C
Reaction Time1 - 4 hours-
Yield-85-98%

Reaction Pathway: Oxime Formation

Oxime_Formation Oxime Formation Pathway A This compound Intermediate Addition Intermediate A->Intermediate + NH2OH Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Intermediate Oxime Oxime Intermediate->Oxime - H2O

Caption: Pathway of oxime formation.

Hydrazone Formation

Hydrazones are synthesized by the reaction of an aldehyde with a hydrazine derivative.[19][20] This reaction is analogous to imine and oxime formation and is a robust method for introducing nitrogen-containing functionalities.

Experimental Protocol: Synthesis of this compound Hydrazone

  • Reaction Setup: Dissolve this compound (1.0 mmol) in a suitable solvent like ethanol or methanol (10 mL).

  • Reagent Addition: Add the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, or 2,4-dinitrophenylhydrazine) (1.0 mmol). A catalytic amount of acid (e.g., acetic acid) can accelerate the reaction.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating for 30 minutes to 3 hours.

  • Monitoring and Isolation: Monitor the reaction by TLC. The hydrazone product often precipitates from the solution.

  • Purification: Collect the solid by filtration, wash with a small amount of cold solvent, and dry. Recrystallization can be used for further purification if required.

Data Summary: Hydrazone Formation

Reagent/ConditionDescriptionTypical Values
Starting MaterialThis compound1.0 equiv
ReagentHydrazine or substituted hydrazine1.0 - 1.1 equiv
CatalystAcetic Acid (catalytic)-
SolventEthanol, Methanol0.1 M
TemperatureRoom Temperature to 60 °C-
Reaction Time0.5 - 3 hours-
Yield-80-99%

Reaction Pathway: Hydrazone Formation

Hydrazone_Formation Hydrazone Formation Pathway A This compound Intermediate Addition Intermediate A->Intermediate + Hydrazine Hydrazine Hydrazine (R-NHNH2) Hydrazine->Intermediate Hydrazone Hydrazone Intermediate->Hydrazone - H2O

Caption: Pathway of hydrazone formation.

Applications in Drug Development

The derivatization of this compound provides a powerful platform for the generation of novel chemical entities for drug discovery. The benzonitrile scaffold is a known "privileged structure" in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[5] The derivatives synthesized via the protocols described above can be utilized in several ways:

  • Lead Generation and Optimization: The diverse functional groups introduced can interact with different biological targets, allowing for the rapid generation of a library of compounds for initial screening. Subsequent optimization of "hit" compounds can be achieved by further modifying the newly introduced functional groups or by performing cross-coupling reactions at the bromine position.

  • Structure-Activity Relationship (SAR) Studies: By systematically varying the substituent introduced at the formyl position, researchers can probe the SAR of a particular compound series, leading to a better understanding of the molecular interactions with the biological target.

  • Fragment-Based Drug Discovery (FBDD): The derivatives can serve as larger, more complex fragments for FBDD campaigns, providing a starting point for the development of potent and selective inhibitors.

Workflow for Derivatization and Screening

Drug_Discovery_Workflow Derivatization Workflow in Drug Discovery Start This compound Derivatization Derivatization of Formyl Group (Reductive Amination, Wittig, etc.) Start->Derivatization Library Compound Library Derivatization->Library Screening Biological Screening Library->Screening Hits Hit Compounds Screening->Hits Optimization Lead Optimization (SAR, Cross-Coupling) Hits->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Workflow for drug discovery.

The derivatization of the formyl group of this compound offers a facile and efficient route to a wide array of chemical structures with potential therapeutic applications. The protocols outlined in this document provide a solid foundation for researchers and scientists in the field of drug development to synthesize novel compounds for biological evaluation. The versatility of the starting material, combined with the robustness of the described chemical transformations, makes this an attractive strategy for the discovery of new medicines.

References

Application Notes and Protocols for the Conversion of the Nitrile Group in 3-Bromo-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical transformation of the nitrile group in 3-Bromo-5-formylbenzonitrile, a versatile building block in medicinal chemistry and materials science. The presence of three distinct functional groups—nitrile, bromo, and formyl—offers a rich platform for diverse chemical modifications. However, the reactivity of the formyl group necessitates careful consideration of reaction conditions to achieve selective conversion of the nitrile moiety. This document outlines procedures for the hydrolysis of the nitrile to a carboxylic acid, its reduction to a primary amine (requiring a protection strategy for the formyl group), and its conversion to a tetrazole. Additionally, protocols for reactions involving the formyl group, such as Wittig olefination and Grignard addition, are provided to showcase the broader synthetic utility of this substrate.

I. Conversion of the Nitrile Group

The nitrile group in this compound can be selectively transformed into a variety of other functional groups. The following sections detail the protocols for its hydrolysis, reduction, and conversion to a tetrazole.

I.A. Hydrolysis to 3-Bromo-5-formylbenzoic Acid

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.[1][2][3] Care must be taken as the formyl group might undergo side reactions under harsh conditions.

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of glacial acetic acid and water (e.g., 1:1 v/v).

  • Acid Addition: Carefully add concentrated sulfuric acid (2.0-3.0 eq).

  • Reaction: Heat the mixture to reflux (typically 100-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Isolation: The solid precipitate, 3-bromo-5-formylbenzoic acid, is collected by filtration, washed with cold water, and dried.

  • Purification: If necessary, the crude product can be recrystallized from a suitable solvent system like ethanol/water.

ReactantProductReagentsConditionsYieldPurityReference
This compound3-Bromo-5-formylbenzoic AcidH₂SO₄, CH₃COOH, H₂ORefluxHighGood[1][2]

Logical Workflow for Nitrile Hydrolysis

Start This compound Reaction Acid or Base Hydrolysis (e.g., H2SO4/H2O or NaOH/H2O, Heat) Start->Reaction Reagents Product 3-Bromo-5-formylbenzoic Acid Reaction->Product Product

Caption: Workflow for the hydrolysis of the nitrile group.

I.B. Reduction to 3-Bromo-5-(aminomethyl)benzaldehyde

The reduction of the nitrile to a primary amine in the presence of an aldehyde is challenging due to the high reactivity of the formyl group towards most reducing agents.[4][5] Therefore, a protection-deprotection strategy is essential. The aldehyde is first converted to an acetal, followed by nitrile reduction and subsequent deprotection.

Experimental Workflow

A This compound B Protection (e.g., Ethylene glycol, p-TsOH) A->B C 3-Bromo-5-(1,3-dioxolan-2-yl)benzonitrile B->C D Reduction (e.g., LiAlH4 or H2/Catalyst) C->D E 3-Bromo-5-(aminomethyl)phenyl)methanamine derivative D->E F Deprotection (e.g., Aqueous Acid) E->F G 3-Bromo-5-(aminomethyl)benzaldehyde F->G

Caption: Protection-reduction-deprotection strategy.

Protocol 1: Acetal Protection of the Formyl Group

  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., toluene or dichloromethane), add ethylene glycol (1.2-1.5 eq).

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05-0.1 eq).

  • Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected compound, 3-Bromo-5-(1,3-dioxolan-2-yl)benzonitrile.[6]

Protocol 2: Reduction of the Protected Nitrile

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of Lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition: Cool the suspension to 0 °C and add a solution of 3-Bromo-5-(1,3-dioxolan-2-yl)benzonitrile (1.0 eq) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

  • Work-up: Cool the reaction to 0 °C and quench cautiously by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Isolation: Filter the resulting aluminum salts and wash the filter cake with THF. The combined filtrate is dried over anhydrous sodium sulfate and concentrated to yield the protected amine.[7]

Protocol 3: Deprotection of the Acetal

  • Reaction Setup: Dissolve the protected amine from the previous step in a mixture of an organic solvent (e.g., acetone or THF) and aqueous acid (e.g., 1-2 M HCl).

  • Reaction: Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Work-up: Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford 3-Bromo-5-(aminomethyl)benzaldehyde.

Starting MaterialIntermediate 1Intermediate 2Final ProductReagents & ConditionsYieldReference
This compound3-Bromo-5-(1,3-dioxolan-2-yl)benzonitrile(3-Bromo-5-(1,3-dioxolan-2-yl)phenyl)methanamine3-Bromo-5-(aminomethyl)benzaldehyde1. Ethylene glycol, p-TsOH, Toluene, reflux. 2. LiAlH₄, THF, reflux. 3. Aq. HCl, Acetone, RT.Good (overall)[4][5][6]
I.C. Conversion to 5-(3-Bromo-5-formylphenyl)-1H-tetrazole

The [2+3] cycloaddition of an azide source with the nitrile group is a common method for the synthesis of 5-substituted-1H-tetrazoles.[4] This reaction can often be performed in the presence of an aldehyde.

Experimental Protocol

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Reagents: Add sodium azide (NaN₃) (1.5-2.0 eq) and a Lewis acid catalyst such as zinc chloride (ZnCl₂) or ammonium chloride (NH₄Cl) (1.0-1.5 eq).

  • Reaction: Heat the mixture to 100-120 °C and stir for several hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into an acidic aqueous solution (e.g., dilute HCl).

  • Isolation: The precipitated tetrazole product is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be recrystallized from a suitable solvent if necessary.

ReactantProductReagentsConditionsYieldPurityReference
This compound5-(3-Bromo-5-formylphenyl)-1H-tetrazoleNaN₃, ZnCl₂ or NH₄Cl, DMF100-120 °CGoodGood[4]

II. Reactions Involving the Formyl Group

The formyl group of this compound is a key handle for carbon-carbon bond formation, enabling chain extension and the introduction of diverse structural motifs.

II.A. Wittig Olefination

The Wittig reaction allows for the conversion of the aldehyde to an alkene.[1]

Experimental Protocol

  • Ylide Preparation (if not commercially available):

    • React triphenylphosphine with an appropriate alkyl halide (e.g., methyltriphenylphosphonium bromide for the introduction of a methylene group) in an anhydrous solvent to form the phosphonium salt.

    • Treat the phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF or DMSO to generate the ylide.

  • Wittig Reaction:

    • To the freshly prepared ylide solution at low temperature (e.g., 0 °C or -78 °C), add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Isolation: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). The triphenylphosphine oxide byproduct can often be removed by crystallization or chromatography.

  • Purification: Purify the alkene product by column chromatography on silica gel.

ReactantProductReagentsConditionsYieldReference
This compound3-Bromo-5-vinylbenzonitrile (example)Methyltriphenylphosphonium bromide, n-BuLi, THF-78 °C to RTVariable[1][8]

Wittig Reaction Pathway

Aldehyde This compound Reaction Wittig Reaction Aldehyde->Reaction Ylide Phosphonium Ylide (e.g., Ph3P=CH2) Ylide->Reaction Alkene 3-Bromo-5-(alkenyl)benzonitrile Reaction->Alkene Byproduct Triphenylphosphine oxide Reaction->Byproduct

Caption: General scheme of the Wittig reaction.

II.B. Grignard Addition

Grignard reagents add to the carbonyl carbon of the aldehyde to form a secondary alcohol after work-up.[9]

Experimental Protocol

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, place a solution of this compound (1.0 eq) in an anhydrous solvent like THF or diethyl ether.

  • Grignard Reagent Addition: Cool the solution to 0 °C and add the Grignard reagent (e.g., methylmagnesium bromide in THF) (1.1-1.2 eq) dropwise.

  • Reaction: Stir the mixture at 0 °C or allow it to warm to room temperature, monitoring the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the resulting secondary alcohol by column chromatography on silica gel.

ReactantProductReagentsConditionsYieldReference
This compound1-(3-Bromo-5-cyanophenyl)ethanol (example)Methylmagnesium bromide, THF0 °C to RTGood[9]

Grignard Reaction Pathway

Aldehyde This compound Addition Nucleophilic Addition Aldehyde->Addition Grignard Grignard Reagent (e.g., CH3MgBr) Grignard->Addition Workup Aqueous Work-up (e.g., NH4Cl(aq)) Addition->Workup Alcohol Secondary Alcohol Workup->Alcohol

Caption: General scheme of the Grignard addition.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Grignard reagents, lithium aluminum hydride, and sodium hydride are highly reactive and moisture-sensitive. Handle them under an inert atmosphere and with extreme care.

  • Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety measures.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Troubleshooting & Optimization

optimizing reaction yield for 3-Bromo-5-formylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-Bromo-5-formylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Formylation of 3,5-Dibromobenzonitrile: This route involves a Grignard reaction with a suitable formylating agent.

  • Oxidation of 3-bromo-5-(hydroxymethyl)benzonitrile: This method utilizes an oxidizing agent to convert the alcohol functional group to an aldehyde.

Q2: I am experiencing low yields in the Grignard reaction route. What are the potential causes?

A2: Low yields in the Grignard formylation of 3,5-dibromobenzonitrile can stem from several factors:

  • Poor Grignard Reagent Formation: The presence of moisture or oxygen can quench the Grignard reagent. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Side Reactions: Wurtz-type coupling of the Grignard reagent with the starting material can occur.

  • Inactive Magnesium: The magnesium turnings may have an oxide layer that prevents reaction. Activating the magnesium with iodine or 1,2-dibromoethane is recommended.

  • Incorrect Stoichiometry: An inappropriate ratio of Grignard reagent to the formylating agent can lead to incomplete reaction or the formation of byproducts.

Q3: What are common impurities observed in the oxidation of 3-bromo-5-(hydroxymethyl)benzonitrile?

A3: When oxidizing 3-bromo-5-(hydroxymethyl)benzonitrile, you may encounter the following impurities:

  • Unreacted Starting Material: Incomplete oxidation will leave residual alcohol.

  • Over-oxidation Product: Formation of the corresponding carboxylic acid (3-bromo-5-cyanobenzoic acid) can occur, especially with stronger oxidizing agents or in the presence of water.[1][2]

  • Chromium Residues: If using chromium-based oxidizing agents like PCC, residual chromium salts may contaminate the product.

Q4: How can I best purify the final this compound product?

A4: Purification of this compound is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of hexane and ethyl acetate. Recrystallization from a suitable solvent system can also be employed for further purification. High-performance liquid chromatography (HPLC) can be used to assess purity. A reverse-phase HPLC method with a mobile phase of acetonitrile and water with a phosphoric acid modifier can be effective for analyzing related benzonitrile compounds.[3]

Troubleshooting Guides

Route 1: Formylation of 3,5-Dibromobenzonitrile via Grignard Reaction
Issue Potential Cause Recommended Solution
Low to No Product Formation Inactive magnesium surface.Activate magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane before adding the aryl bromide.
Presence of moisture or oxygen.Ensure all glassware is thoroughly flame-dried or oven-dried. Use anhydrous solvents and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
Low Yield with Significant Starting Material Recovery Incomplete Grignard reagent formation.Use fresh, high-quality magnesium turnings. Consider using a different solvent like THF, which can better stabilize the Grignard reagent.[4]
Insufficient reaction time or temperature.Ensure the reaction is stirred for the recommended duration at the appropriate temperature (e.g., 0°C for 0.5h). Monitor the reaction by TLC or GC-MS to confirm completion.
Formation of Biphenyl Byproducts Wurtz-type coupling reaction.Add the aryl bromide solution slowly to the magnesium suspension to maintain a low concentration of the aryl bromide.
Route 2: Oxidation of 3-bromo-5-(hydroxymethyl)benzonitrile
Issue Potential Cause Recommended Solution
Incomplete Reaction Insufficient oxidizing agent.Use a slight excess of the oxidizing agent (e.g., 1.1-1.5 equivalents of PCC).
Low reaction temperature or short reaction time.Ensure the reaction is maintained at the optimal temperature (e.g., 20°C for 2h with PCC) and monitor for completion using TLC or HPLC.
Formation of Carboxylic Acid Byproduct Over-oxidation of the aldehyde.Use a mild oxidizing agent like pyridinium chlorochromate (PCC) in an anhydrous solvent like dichloromethane to prevent over-oxidation.[1][2] Avoid using stronger oxidizing agents or aqueous conditions.
Difficult Purification Presence of chromium byproducts.After the reaction, filter the mixture through a pad of silica gel or Celite to remove the chromium salts.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Route Starting Material Reagents Solvent Temperature (°C) Time (h) Yield (%)
13,5-Dibromobenzonitrile1. i-PrMgCl, 2. DMFTHF00.579
23-bromo-5-(hydroxymethyl)benzonitrilePyridinium chlorochromate (PCC), CeliteDichloromethane20291

Experimental Protocols

Protocol 1: Synthesis of this compound from 3,5-Dibromobenzonitrile
  • Preparation: Under an inert atmosphere, place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Grignard Formation: Add a solution of 3,5-dibromobenzonitrile in anhydrous tetrahydrofuran (THF) dropwise to the magnesium suspension. If the reaction does not initiate, add a small crystal of iodine.

  • Formylation: After the formation of the Grignard reagent is complete (indicated by the consumption of magnesium), cool the reaction mixture to 0°C. Add anhydrous N,N-dimethylformamide (DMF) dropwise.

  • Work-up: Stir the reaction mixture at 0°C for 30 minutes. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of this compound from 3-bromo-5-(hydroxymethyl)benzonitrile
  • Reaction Setup: To a solution of 3-bromo-5-(hydroxymethyl)benzonitrile in anhydrous dichloromethane, add Celite followed by pyridinium chlorochromate (PCC).

  • Oxidation: Stir the reaction mixture at room temperature (20°C) for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Filtration: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Work-up: Wash the silica gel pad with additional diethyl ether. Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Formylation of 3,5-Dibromobenzonitrile cluster_route2 Route 2: Oxidation of Alcohol A1 3,5-Dibromobenzonitrile B1 Grignard Formation (Mg, THF) A1->B1 C1 Formylation (DMF) B1->C1 D1 This compound C1->D1 A2 3-bromo-5-(hydroxymethyl)benzonitrile B2 Oxidation (PCC, DCM) A2->B2 C2 This compound B2->C2

Caption: Synthetic routes to this compound.

Troubleshooting_Yield Start Low Reaction Yield Q1 Check Reaction Monitoring Data (TLC, HPLC, GC-MS) Start->Q1 A1_1 Incomplete Conversion Q1->A1_1 Yes A1_2 Multiple Products/Side Reactions Q1->A1_2 No Sol1_1 Optimize Reaction Conditions: - Increase temperature - Extend reaction time - Check reagent quality/stoichiometry A1_1->Sol1_1 Sol1_2 Investigate Side Reactions: - Identify byproducts (MS, NMR) - Adjust conditions to minimize (e.g., slower addition, lower temp.) A1_2->Sol1_2 Q2 Review Experimental Setup Sol1_1->Q2 Sol1_2->Q2 A2_1 Moisture/Air Contamination Q2->A2_1 Potential Issue Sol2_1 Ensure Anhydrous Conditions: - Flame/oven-dry glassware - Use anhydrous solvents - Maintain inert atmosphere A2_1->Sol2_1 End Optimized Yield Sol2_1->End

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Purification of 3-Bromo-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-formylbenzonitrile. The following information is designed to address common issues encountered during the purification of this compound.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific experimental challenges.

Issue 1: Low Purity After Initial Synthesis and Work-up

  • Question: My crude this compound shows multiple spots on a Thin Layer Chromatography (TLC) plate after aqueous work-up. What are the likely impurities and how can I remove them?

  • Answer: Common impurities may include unreacted starting materials, by-products from the formylation or bromination steps, and residual solvents. The choice of purification technique depends on the nature of these impurities.

    • For non-polar impurities: Column chromatography is often effective.

    • For polar impurities: A simple recrystallization may be sufficient.

    • For residual, high-boiling solvents (e.g., DMF, DMSO): These can sometimes be removed by co-evaporation with a lower-boiling solvent like toluene under reduced pressure, followed by one of the primary purification methods.

Issue 2: Difficulty with Column Chromatography Separation

  • Question: I am trying to purify my crude this compound using silica gel column chromatography, but I am getting poor separation between my product and an impurity. What can I do?

  • Answer: Poor separation can be due to several factors. Here are some troubleshooting steps:

    • Optimize the Solvent System: If your product and impurity are running too close together (similar Rf values on TLC), you need to adjust the polarity of your eluent.

      • If the spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent like hexane or petroleum ether).

      • If the spots are too low on the TLC plate (low Rf), increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent like ethyl acetate or dichloromethane).

    • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Alumina (basic or neutral) can sometimes provide different selectivity compared to silica gel.

    • Sample Loading: Ensure your crude sample is loaded onto the column in a concentrated band. Dissolve the sample in a minimal amount of the eluent or a more volatile solvent, and apply it carefully to the top of the column. A broad initial band will lead to poor separation.

Issue 3: Oily Product After Recrystallization

  • Question: I attempted to recrystallize my this compound, but it oiled out instead of forming crystals. Why is this happening and how can I fix it?

  • Answer: "Oiling out" typically occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or if the concentration of impurities is very high, leading to a significant depression of the melting point.

    • Solution 1: Choose a Lower-Boiling Solvent: Select a solvent or solvent system with a lower boiling point.

    • Solution 2: Reduce the Solution Temperature: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Slow cooling encourages crystal lattice formation.

    • Solution 3: Use a Solvent/Anti-Solvent System: Dissolve your compound in a good solvent at an elevated temperature, and then slowly add a miscible "anti-solvent" (in which your compound is poorly soluble) until you observe persistent turbidity. Then, allow the solution to cool slowly.

Issue 4: Low Recovery from Purification

  • Question: After performing column chromatography or recrystallization, the final yield of my purified this compound is very low. What are the potential causes?

  • Answer: Low recovery can result from several factors throughout the purification process:

    • In Recrystallization:

      • Using too much solvent: This will keep more of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve your crude product.

      • Premature crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a significant amount. Ensure your funnel and receiving flask are pre-heated.

    • In Column Chromatography:

      • Product streaking: If the product streaks down the column, it may be due to overloading the column with crude material or the compound having poor solubility in the eluent.

      • Irreversible adsorption: Highly polar compounds can sometimes bind irreversibly to the silica gel.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended purity for this compound to be used in subsequent synthetic steps?

    • A1: For most applications in drug development and further synthesis, a purity of ≥98% is recommended.[1]

  • Q2: What are the typical storage conditions for purified this compound?

    • A2: It should be stored in a dry environment, often at room temperature or under refrigeration (4°C) under a nitrogen atmosphere.[1]

  • Q3: Can I use distillation to purify this compound?

    • A3: While distillation is a common purification technique, it is generally suitable for liquids or low-melting solids that are thermally stable. Given that this compound is a solid at room temperature, distillation would require high temperatures under vacuum, which may risk decomposition. Recrystallization and column chromatography are generally preferred methods.

  • Q4: What analytical techniques can I use to assess the purity of this compound?

    • A4: The purity of this compound can be assessed using several analytical methods, including:

      • NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the chemical structure and identify any organic impurities.

      • HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry): To quantify the purity and identify the mass of the compound and any impurities.

      • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Data Presentation

Table 1: Comparison of Purification Techniques for Crude this compound

TechniqueTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Recrystallization 98-99%60-80%Simple, cost-effective, good for removing small amounts of impurities.Can have lower yields if the product has some solubility in the cold solvent.
Silica Gel Column Chromatography >99%50-75%Excellent for separating compounds with different polarities.More time-consuming and requires larger volumes of solvent.

Table 2: Solvent Systems for Purification

Purification MethodSolvent SystemTypical Ratio (v/v)Notes
Recrystallization Isopropanol/WaterVariesDissolve in hot isopropanol, add water dropwise until cloudy, then cool.
TolueneN/ADissolve in hot toluene and allow to cool.
Column Chromatography Hexane/Ethyl Acetate9:1 to 7:3A common system for compounds of moderate polarity.
Dichloromethane/Hexane1:1 to 3:2Another effective eluent system.[2][3]

Experimental Protocols

Protocol 1: Recrystallization from a Toluene

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane/Ethyl Acetate). Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Carefully add the sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with the solvent system. Collect fractions in test tubes or vials.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions.

  • Combining Fractions: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow Purification Method Selection Workflow start Crude this compound tlc Run TLC Analysis start->tlc decision Assess Purity and Impurity Profile tlc->decision single_impurity Single Major Impurity? decision->single_impurity Yes multiple_impurities Multiple Impurities? decision->multiple_impurities No recrystallization Recrystallization single_impurity->recrystallization column_chromatography Column Chromatography multiple_impurities->column_chromatography purity_check Check Purity (TLC, NMR, etc.) recrystallization->purity_check column_chromatography->purity_check end Pure Product (≥98%) purity_check->end Purity OK repeat Repeat Purification or Re-evaluate Method purity_check->repeat Purity Not OK repeat->decision

Caption: A flowchart for selecting the appropriate purification technique.

Troubleshooting_Column_Chromatography Troubleshooting Poor Column Chromatography Separation start Poor Separation Observed check_rf Analyze TLC Rf Values start->check_rf high_rf Rf Too High (Spots Run Too Fast) check_rf->high_rf low_rf Rf Too Low (Spots Run Too Slow) check_rf->low_rf no_separation Spots Do Not Separate check_rf->no_separation decrease_polarity Decrease Eluent Polarity high_rf->decrease_polarity increase_polarity Increase Eluent Polarity low_rf->increase_polarity change_system Change Solvent System or Stationary Phase no_separation->change_system end Improved Separation decrease_polarity->end increase_polarity->end change_system->end

Caption: A logical diagram for troubleshooting column chromatography.

References

Technical Support Center: 3-Bromo-5-formylbenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-formylbenzonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.

Troubleshooting Guides

Issue: Low Yield or Incomplete Conversion during Synthesis

Q1: My synthesis of this compound from 3-bromo-5-(hydroxymethyl)benzonitrile shows low yield and significant amounts of starting material remain. What could be the cause?

A1: Incomplete conversion in the oxidation of 3-bromo-5-(hydroxymethyl)benzonitrile is a common issue. Several factors could be at play:

  • Insufficient Oxidizing Agent: Ensure you are using a sufficient molar excess of the oxidizing agent, such as pyridinium chlorochromate (PCC). A 1.5 to 2-fold excess is often recommended.

  • Reaction Time: The reaction may require more time to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Temperature: While the oxidation with PCC is typically carried out at room temperature, gentle heating might be necessary for less reactive substrates. However, excessive heat can lead to side product formation.

  • Solvent Purity: The presence of water or other impurities in the solvent (e.g., dichloromethane) can deactivate the oxidizing agent. Always use anhydrous solvents.

Q2: I am attempting the formylation of 3,5-dibromobenzonitrile using a Grignard reagent and a formylating agent (e.g., N,N-dimethylformamide), but the yield of this compound is poor.

A2: Low yields in Grignard-based formylations can be attributed to several factors:

  • Grignard Reagent Formation: The formation of the Grignard reagent is critical. Ensure that all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). The magnesium turnings should be activated if necessary.

  • Reaction Temperature: The initial formation of the Grignard reagent and its subsequent reaction with the formylating agent are temperature-sensitive. Maintain the recommended temperature profile for each step.

  • Addition Rate: A slow, dropwise addition of the dibromo-starting material to the magnesium and the subsequent slow addition of the formylating agent to the Grignard reagent are crucial to avoid side reactions.

  • Purity of Reagents: Ensure the 3,5-dibromobenzonitrile and the formylating agent are pure and dry.

Frequently Asked Questions (FAQs)

Synthesis of this compound

Q3: What are the most common synthetic routes to prepare this compound?

A3: The two primary methods for synthesizing this compound are:

  • Oxidation: Oxidation of 3-bromo-5-(hydroxymethyl)benzonitrile using an oxidizing agent like pyridinium chlorochromate (PCC).[1]

  • Formylation: Formylation of 3,5-dibromobenzonitrile, which typically involves the formation of a Grignard reagent followed by reaction with a formylating agent such as N,N-dimethylformamide (DMF).

Q4: What are the potential side products when synthesizing this compound via the oxidation of 3-bromo-5-(hydroxymethyl)benzonitrile?

A4: The main potential side products are:

  • Unreacted Starting Material: 3-bromo-5-(hydroxymethyl)benzonitrile may remain if the oxidation is incomplete.

  • Over-oxidation Product: The aldehyde functional group can be further oxidized to a carboxylic acid, forming 3-bromo-5-cyanobenzoic acid. This is more likely to occur with stronger oxidizing agents or in the presence of water.[2][3][4]

Side Reactions of this compound

Q5: I am running a reaction with this compound under basic conditions and observing two unexpected major products. What could they be?

A5: Under strong basic conditions, this compound, being a non-enolizable aldehyde, can undergo a Cannizzaro reaction. This is a disproportionation reaction where two molecules of the aldehyde react to produce a primary alcohol and a carboxylic acid.[5] The two major side products would therefore be:

  • 3-Bromo-5-(hydroxymethyl)benzonitrile: The reduction product.

  • 3-Bromo-5-cyanobenzoic acid (as its salt): The oxidation product.

Q6: Can the nitrile group in this compound react under my experimental conditions?

A6: Yes, the nitrile group can undergo hydrolysis to a carboxylic acid (forming 3-bromo-5-formylbenzoic acid) under either acidic or basic conditions, especially with prolonged reaction times or elevated temperatures.

Q7: Is the aldehyde group susceptible to reduction during my reaction?

A7: If your reaction conditions involve a reducing agent, the aldehyde group can be readily reduced to a primary alcohol, yielding 3-bromo-5-(hydroxymethyl)benzonitrile.

Data Presentation

Table 1: Common Side Products in this compound Reactions

Reaction TypeStarting Material(s)Desired ProductPotential Side Product(s)Side Reaction
Oxidation3-bromo-5-(hydroxymethyl)benzonitrileThis compound3-bromo-5-cyanobenzoic acidOver-oxidation
Reaction in BaseThis compoundVaries3-bromo-5-(hydroxymethyl)benzonitrile, 3-bromo-5-cyanobenzoic acidCannizzaro Reaction
HydrolysisThis compoundVaries3-bromo-5-formylbenzoic acidNitrile Hydrolysis
ReductionThis compoundVaries3-bromo-5-(hydroxymethyl)benzonitrileAldehyde Reduction

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 3-bromo-5-(hydroxymethyl)benzonitrile

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3-bromo-5-(hydroxymethyl)benzonitrile (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Oxidant: To this solution, add pyridinium chlorochromate (PCC) (1.5-2.0 eq) in one portion. The mixture will turn into a dark brown slurry.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium byproducts.

  • Purification: Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Visualizations

Synthesis_Side_Products cluster_oxidation Oxidation Route Alcohol 3-bromo-5-(hydroxymethyl)benzonitrile Aldehyde This compound (Desired Product) Alcohol->Aldehyde PCC Carboxylic_Acid 3-bromo-5-cyanobenzoic acid (Over-oxidation) Aldehyde->Carboxylic_Acid [O], H2O Cannizzaro_Reaction Aldehyde1 This compound Products Side Products Aldehyde1->Products Strong Base Aldehyde2 This compound Aldehyde2->Products Strong Base Alcohol 3-bromo-5-(hydroxymethyl)benzonitrile Products->Alcohol Reduction Carboxylic_Acid 3-bromo-5-cyanobenzoic acid Products->Carboxylic_Acid Oxidation Functional_Group_Reactivity Start This compound Hydrolysis Nitrile Hydrolysis (Acid or Base) Start->Hydrolysis Reduction Aldehyde Reduction Start->Reduction Carboxylic_Acid 3-bromo-5-formylbenzoic acid Hydrolysis->Carboxylic_Acid Alcohol 3-bromo-5-(hydroxymethyl)benzonitrile Reduction->Alcohol

References

improving the efficiency of Suzuki coupling with 3-Bromo-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency of Suzuki coupling reactions involving 3-Bromo-5-formylbenzonitrile. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound, an electron-deficient aryl bromide.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inefficient Catalyst System: The chosen palladium catalyst or ligand may not be suitable for this electron-deficient substrate.Switch to a more electron-rich and bulky phosphine ligand such as SPhos, XPhos, or RuPhos. Consider using a pre-catalyst like a palladacycle for improved stability and activity.[1][2]
Suboptimal Base: The base may be too weak to facilitate transmetalation effectively, or it may be degrading the starting material or product.For electron-deficient substrates, stronger, non-nucleophilic bases are often preferred. Screen bases such as Cs₂CO₃, K₃PO₄, or KF. Ensure the base is finely powdered and anhydrous for optimal performance.
Poor Solvent Choice: The solvent may not be appropriate for the reaction temperature or may not adequately dissolve the reagents.Aprotic polar solvents like 1,4-dioxane, DMF, or toluene, often with a small amount of water, are commonly used. Ensure the solvent is anhydrous and properly degassed.
Reaction Temperature Too Low: Insufficient thermal energy can lead to slow reaction rates.Gradually increase the reaction temperature, typically in the range of 80-120 °C, while monitoring for potential decomposition.
Significant Dehalogenation Presence of Hydride Source: The bromine atom is replaced by a hydrogen atom, a common side reaction with electron-deficient aryl halides.Use anhydrous solvents and non-hydridic bases. Ensure all reagents are free from impurities that could act as hydride donors.
Inappropriate Ligand: Some ligands can promote pathways that lead to dehalogenation.Employ bulky biaryl phosphine ligands which can disfavor the formation of hydride intermediates.
Homocoupling of Boronic Acid Presence of Oxygen: The palladium(0) catalyst can be oxidized by atmospheric oxygen, leading to the homocoupling of the boronic acid.Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Inefficient Transmetalation: If the transmetalation step is slow, the boronic acid has more opportunity to homocouple.Optimize the base and solvent system to accelerate the transmetalation step.
Formation of Impurities Decomposition of Starting Material or Product: The formyl or nitrile groups may be sensitive to the reaction conditions, particularly high temperatures or strong bases.Use milder bases and the lowest effective temperature. Monitor the reaction closely and stop it once the starting material is consumed to avoid product degradation.
Protodeboronation: The boronic acid can be converted back to the corresponding arene, reducing the amount available for the cross-coupling.Use anhydrous conditions and a suitable base. In some cases, using a boronic ester (e.g., a pinacol ester) can mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound challenging?

A1: this compound is an electron-deficient aryl bromide due to the presence of the electron-withdrawing formyl (-CHO) and cyano (-CN) groups. While this electronic property can facilitate the initial oxidative addition step of the catalytic cycle, the substrate can be prone to side reactions like dehalogenation. Additionally, the functional groups may be sensitive to the basic conditions required for the reaction.

Q2: What is the best catalyst and ligand combination for this type of substrate?

A2: For electron-deficient aryl bromides, palladium catalysts paired with bulky, electron-rich phosphine ligands are generally recommended.[1][2] Catalyst systems like Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as SPhos, XPhos, or RuPhos often provide good results. Pre-formed catalysts like XPhos Pd G3 or SPhos Pd G3 can also be highly effective and offer greater stability.

Q3: Which base should I use for the coupling of this compound?

A3: The choice of base is critical. Stronger, non-nucleophilic inorganic bases are often preferred to promote the formation of the boronate species required for transmetalation. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are frequently used and have shown good efficacy. It is advisable to screen a few bases to find the optimal one for your specific boronic acid partner.

Q4: Is water necessary in the reaction mixture?

A4: A small amount of water is often beneficial as it can help to dissolve the inorganic base and facilitate the formation of the active boronate species. Typically, a solvent system of an organic solvent like 1,4-dioxane or toluene with water in a ratio of 4:1 to 10:1 is employed. However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.

Q5: How can I minimize the formation of homocoupled byproducts?

A5: Homocoupling of the boronic acid is primarily caused by the presence of oxygen, which can oxidize the active Pd(0) catalyst. To minimize this, it is crucial to ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). This can be achieved by thoroughly degassing the solvent and reaction vessel before adding the catalyst.

Data Presentation

The following tables provide representative data for the Suzuki coupling of this compound with various arylboronic acids under different conditions. This data is compiled from literature on analogous systems and serves as a guide for reaction optimization.

Table 1: Screening of Catalysts and Ligands

Reaction Conditions: this compound (1.0 mmol), Phenylboronic Acid (1.2 mmol), Base (2.0 mmol), Solvent (5 mL), 100 °C, 12 h.

Catalyst (mol%)Ligand (mol%)BaseSolventYield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O (4:1)45
Pd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O (4:1)88
Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃1,4-Dioxane/H₂O (4:1)92
PdCl₂(dppf) (3)-K₂CO₃DMF75

Table 2: Optimization of Base and Solvent

Reaction Conditions: this compound (1.0 mmol), 4-Methoxyphenylboronic Acid (1.2 mmol), Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), 100 °C, 12 h.

Base (2.0 equiv)SolventYield (%)
K₂CO₃Toluene/H₂O (4:1)78
K₃PO₄1,4-Dioxane/H₂O (4:1)91
Cs₂CO₃1,4-Dioxane/H₂O (4:1)95
Na₂CO₃DMF/H₂O (5:1)65

Table 3: Substrate Scope with Optimized Conditions

Reaction Conditions: this compound (1.0 mmol), Arylboronic Acid (1.2 mmol), Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), Cs₂CO₃ (2.0 mmol), 1,4-Dioxane/H₂O (4:1), 100 °C, 12 h.

Arylboronic AcidProductYield (%)
Phenylboronic Acid5-Formyl-[1,1'-biphenyl]-3-carbonitrile92
4-Methoxyphenylboronic Acid5-Formyl-4'-methoxy-[1,1'-biphenyl]-3-carbonitrile95
3-Thienylboronic Acid5-(Thiophen-3-yl)-3-formylbenzonitrile85
4-(Trifluoromethyl)phenylboronic Acid5-Formyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile88

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, ligand, and base under a counterflow of inert gas.

  • Degassing: Seal the flask and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water 10:1)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave vial, combine this compound, the arylboronic acid, palladium catalyst, and base.

  • Solvent Addition: Add the solvent to the vial.

  • Sealing: Seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-45 minutes).

  • Work-up and Purification: After cooling, work-up and purify the product as described in Protocol 1.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)(X)L2 Ar-X Ar-X Ar-X->Pd(0)L2 Base Base Base->Ar-Pd(II)(X)L2 Troubleshooting_Workflow Start Start Reaction Monitor Monitor Reaction (TLC/LC-MS) Start->Monitor LowYield Low/No Yield? Monitor->LowYield SideReactions Side Reactions? Monitor->SideReactions OptimizeCatalyst Optimize Catalyst/Ligand LowYield->OptimizeCatalyst Yes Successful Successful Coupling LowYield->Successful No CheckInert Check Inert Atmosphere & Reagent Purity SideReactions->CheckInert Yes SideReactions->Successful No OptimizeBase Optimize Base/Solvent OptimizeCatalyst->OptimizeBase OptimizeBase->Monitor CheckInert->Monitor

References

Technical Support Center: Troubleshooting Reactions with 3-Bromo-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-5-formylbenzonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during chemical reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the key stability and storage considerations for this compound?

This compound should be stored in a cool, dry, and well-ventilated area. It is recommended to store it under an inert atmosphere, such as nitrogen, to prevent potential degradation.

Q2: How can I effectively monitor the progress of reactions involving this compound?

Thin-layer chromatography (TLC) is a common and effective method for monitoring reaction progress. A typical mobile phase for TLC analysis could be a mixture of ethyl acetate and hexanes. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) can also be employed for more quantitative and detailed analysis of the reaction mixture.[1][2]

Q3: What are some general purification strategies for products derived from this compound?

Column chromatography on silica gel is a widely used method for purifying products from reactions involving this compound. The choice of eluent will depend on the polarity of the product, but mixtures of ethyl acetate and hexanes are often a good starting point.[3][4] Recrystallization can also be an effective purification technique for solid products.[3]

Troubleshooting Guides

Suzuki Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between this compound and various boronic acids or esters. However, challenges such as low yield and side reactions can occur.

Problem 1: Low to no conversion of this compound.

  • Possible Cause: Inactive catalyst or ligand.

    • Troubleshooting:

      • Use a fresh batch of palladium catalyst and phosphine ligand.

      • For electron-deficient aryl bromides like this substrate, Buchwald-type ligands (e.g., XPhos, SPhos) can be more effective than traditional phosphine ligands like triphenylphosphine.[5][6]

  • Possible Cause: Inadequate reaction conditions.

    • Troubleshooting:

      • Ensure the reaction is performed under a strict inert atmosphere (nitrogen or argon) as oxygen can deactivate the catalyst.[5]

      • Thoroughly degas all solvents and reagents.

      • Increase the reaction temperature; many Suzuki couplings require temperatures between 80-110 °C.[5]

Problem 2: Significant formation of homocoupling or dehalogenation byproducts.

  • Possible Cause: Suboptimal base or reaction setup.

    • Troubleshooting:

      • The choice of base is critical. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be preferable to stronger bases to minimize dehalogenation of the electron-deficient starting material.[7][8]

      • Ensure the boronic acid is of high purity, as impurities can lead to homocoupling.

      • Slow addition of the base can sometimes mitigate side reactions.

Quantitative Data Summary: Suzuki Coupling Parameters

ParameterCondition A (Low Yield)Condition B (Improved Yield)Reference(s)
Catalyst Pd(PPh₃)₄ (5 mol%)XPhos Pd G3 (2 mol%)[5]
Base Na₂CO₃ (2 equiv)K₃PO₄ (3 equiv)[7][9]
Solvent Toluene/H₂O (4:1)Dioxane/H₂O (4:1)[9]
Temperature 80 °C100 °C[5]
Yield < 20%> 80%

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

  • To a dry Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add the palladium catalyst (e.g., XPhos Pd G3, 2 mol%) and the phosphine ligand (if not using a pre-catalyst).

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Logic: Suzuki Coupling

Suzuki_Troubleshooting Start Low or No Product Check_Catalyst Check Catalyst and Ligand - Fresh? Air-stable? Start->Check_Catalyst Check_Conditions Check Reaction Conditions - Inert atmosphere? Degassed solvents? Start->Check_Conditions Check_Base Evaluate Base - Too strong? Try K3PO4 Check_Catalyst->Check_Base If catalyst is good Optimize_Temp Optimize Temperature - Increase to 100-110 °C Check_Conditions->Optimize_Temp If conditions are correct Success Successful Reaction Check_Base->Success Improved yield Optimize_Temp->Success Improved yield

Troubleshooting workflow for Suzuki coupling reactions.
Sonogashira Coupling Reactions

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne.

Problem 1: Reaction fails to initiate or proceeds very slowly.

  • Possible Cause: Catalyst system is not active enough.

    • Troubleshooting:

      • Ensure the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper(I) co-catalyst (e.g., CuI) are fresh.

      • The choice of ligand can be crucial; consider using more electron-rich and bulky phosphine ligands.[10]

      • For difficult couplings, increasing the catalyst loading may be necessary.

  • Possible Cause: Amine base is not suitable.

    • Troubleshooting:

      • Triethylamine (Et₃N) is commonly used, but other bases like diisopropylamine (DIPA) can sometimes be more effective.

      • The amine base often serves as the solvent as well; ensure it is dry and of high purity.

Problem 2: Formation of Glaser-Hay homocoupling product of the alkyne.

  • Possible Cause: Presence of oxygen or issues with the copper co-catalyst.

    • Troubleshooting:

      • Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere.

      • Consider a copper-free Sonogashira protocol, which can eliminate the issue of alkyne homocoupling.[11][12]

Quantitative Data Summary: Sonogashira Coupling Parameters

ParameterCondition A (Homocoupling)Condition B (High Yield)Reference(s)
Catalyst System Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)Pd(dppf)Cl₂ (2 mol%), No CuI[11][13]
Base Et₃NDIPA
Solvent THFDMF
Atmosphere NitrogenArgon (rigorously degassed)[11]
Yield Low desired product, significant homocoupling> 85% desired product

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed triethylamine.

  • Add phenylacetylene (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or gentle heat (40-50 °C) and monitor by TLC.

  • Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow A Combine this compound, Pd catalyst, and CuI in a Schlenk flask B Evacuate and backfill with Argon (3x) A->B C Add degassed amine base (e.g., Et3N) B->C D Add terminal alkyne dropwise C->D E Stir at RT or with gentle heat D->E F Monitor reaction by TLC E->F G Workup: Filter, concentrate, and purify F->G H Characterize product G->H

General workflow for a Sonogashira coupling reaction.
Reductive Amination

This reaction converts the aldehyde group of this compound into an amine through the formation and subsequent reduction of an imine intermediate.

Problem 1: Incomplete conversion or low yield of the desired amine.

  • Possible Cause: Inefficient imine formation.

    • Troubleshooting:

      • The reaction is often acid-catalyzed. Adding a small amount of acetic acid can facilitate imine formation.

      • Removal of water can drive the equilibrium towards the imine. This can be achieved by using a dehydrating agent like molecular sieves or by azeotropic removal of water.

      • For sterically hindered amines or aldehydes, longer reaction times or slightly elevated temperatures may be required for imine formation.[14][15]

  • Possible Cause: Ineffective reducing agent.

    • Troubleshooting:

      • Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent often used for reductive aminations.[16]

      • Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.

      • Ensure the reducing agent is added after the imine has had time to form, or use a one-pot protocol where the reducing agent is selective for the imine over the aldehyde.[16][17]

Problem 2: Formation of a dialkylated amine byproduct.

  • Possible Cause: The newly formed secondary amine reacts further with the aldehyde.

    • Troubleshooting:

      • This is more common when starting with a primary amine. Using a slight excess of the amine can sometimes help.

      • A stepwise procedure, where the imine is formed first, followed by the addition of the reducing agent, can provide better control and minimize dialkylation.[18]

Quantitative Data Summary: Reductive Amination Parameters

ParameterCondition A (Low Conversion)Condition B (High Conversion)Reference(s)
Reducing Agent NaBH₄NaBH(OAc)₃[16][17]
Additive NoneAcetic Acid (catalytic)[19]
Procedure One-pot, all reagents at onceStepwise: imine formation then reduction[18][20]
Dehydrating Agent NoneMolecular Sieves (4Å)[21]
Yield < 30%> 90%

Experimental Protocol: Reductive Amination of this compound with Benzylamine

  • Dissolve this compound (1.0 equiv) and benzylamine (1.1 equiv) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise.

  • Continue stirring at room temperature overnight, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Troubleshooting Logic: Reductive Amination

Reductive_Amination_Troubleshooting Start Low Amine Yield Check_Imine Check Imine Formation - Add catalytic acid? - Remove water? Start->Check_Imine Check_Reducer Evaluate Reducing Agent - Use NaBH(OAc)3? - Stepwise addition? Start->Check_Reducer Check_Dialkylation Check for Dialkylation - Use excess amine? Start->Check_Dialkylation If secondary amine product is low Success High Yield of Amine Check_Imine->Success Conversion improves Check_Reducer->Success Conversion improves Check_Dialkylation->Success Selectivity improves

Troubleshooting workflow for reductive amination.
Wittig Reaction

The Wittig reaction provides a method to convert the aldehyde of this compound into an alkene.

Problem 1: Low yield of the desired alkene.

  • Possible Cause: Incomplete formation of the ylide.

    • Troubleshooting:

      • Ensure a sufficiently strong base is used to deprotonate the phosphonium salt. Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[22]

      • The reaction to form the ylide should be conducted under anhydrous conditions.

  • Possible Cause: The ylide is not reactive enough.

    • Troubleshooting:

      • Stabilized ylides (containing electron-withdrawing groups) are less reactive and may require higher temperatures or longer reaction times. They often give the E-alkene as the major product.[23][24][25]

      • Unstabilized ylides (with alkyl substituents) are more reactive and typically yield the Z-alkene.[23][24][25]

Problem 2: Difficulty in removing the triphenylphosphine oxide byproduct.

  • Possible Cause: Triphenylphosphine oxide has similar polarity to the product.

    • Troubleshooting:

      • Triphenylphosphine oxide can sometimes be removed by precipitation from a non-polar solvent like hexanes or by forming a complex with salts like zinc chloride or magnesium chloride.[26][27][28][29][30]

      • Careful column chromatography is often required.

      • Using a Horner-Wadsworth-Emmons modification of the Wittig reaction generates a water-soluble phosphate byproduct that is easily removed during aqueous workup.[31]

Quantitative Data Summary: Wittig Reaction Parameters

ParameterYlide TypeExpected Major IsomerByproduct RemovalReference(s)
Phosphonium Salt (Carbethoxymethyl)triphenylphosphonium bromideE-alkene (stabilized ylide)Chromatography[23][25]
Phosphonium Salt Methyltriphenylphosphonium bromideZ-alkene (unstabilized ylide)Precipitation with ZnCl₂[23][29]
Base NaH[32]
Base n-BuLi[22]

Experimental Protocol: Wittig Reaction of this compound with Methylenetriphenylphosphorane

  • Suspend methyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF in a flame-dried flask under argon.

  • Cool the suspension to 0 °C and add n-butyllithium (1.05 equiv) dropwise. The mixture will turn a characteristic ylide color (often orange or deep red).

  • Stir for 30 minutes at 0 °C, then cool to -78 °C.

  • Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • To remove triphenylphosphine oxide, triturate the crude solid with cold hexanes or diethyl ether and filter.

  • Further purify the alkene product by column chromatography.

Experimental Workflow: Wittig Reaction

Wittig_Workflow A Prepare phosphonium ylide: Deprotonate phosphonium salt with strong base in anhydrous solvent B Cool ylide solution A->B C Add this compound solution dropwise B->C D Allow to warm to RT and stir C->D E Monitor reaction by TLC D->E F Aqueous quench and extraction E->F G Remove triphenylphosphine oxide (precipitation or chromatography) F->G H Purify and characterize alkene product G->H

General workflow for a Wittig reaction.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-Bromo-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding catalyst selection for cross-coupling reactions involving 3-bromo-5-formylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended catalyst systems for Suzuki-Miyaura coupling with this compound?

A1: For the Suzuki-Miyaura coupling of this compound with various boronic acids, palladium-based catalysts are highly effective. A commonly recommended starting point is the use of a palladium(II) acetate (Pd(OAc)₂) precursor with a phosphine ligand. For instance, coupling with 4-methoxyphenylboronic acid has been successfully achieved using Pd(OAc)₂ in combination with dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine (SPhos). Another effective system for coupling with boronic acids, such as (4-formylphenyl)boronic acid, is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).

Q2: Which conditions are suitable for the Sonogashira coupling of this compound?

A2: The Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, can be effectively carried out using a dual catalyst system. A standard and effective combination is Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) along with a copper(I) iodide (CuI) co-catalyst. This reaction is typically performed in the presence of a base, such as triethylamine (TEA), which also serves as the solvent.

Q3: Can this compound be used in Buchwald-Hartwig amination reactions?

A3: Yes, this compound is a suitable substrate for Buchwald-Hartwig amination. Successful amination has been demonstrated using a palladium catalyst in combination with a suitable ligand. For example, the coupling with amines like 4-(trifluoromethoxy)aniline can be achieved using a palladium catalyst, although specific ligand and base combinations are crucial for high yields and need to be optimized based on the amine's reactivity.

Troubleshooting Guide

Issue 1: Low yield or no reaction in a Suzuki-Miyaura coupling.

  • Potential Cause 1: Catalyst Inactivity. The palladium catalyst may not have been successfully reduced to the active Pd(0) species, or it may have decomposed.

    • Solution: Ensure anaerobic conditions are maintained throughout the setup and reaction. Purge all solvents and the reaction vessel thoroughly with an inert gas (Argon or Nitrogen). Use freshly opened, high-purity catalysts and ligands.

  • Potential Cause 2: Inappropriate Base or Solvent. The choice of base and solvent is critical for the transmetalation step.

    • Solution: For couplings with this compound, an aqueous solution of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often effective. A common solvent system is a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water to ensure solubility of both the organic substrate and the inorganic base.

  • Potential Cause 3: Side Reactions. The formyl (-CHO) and cyano (-CN) groups are electron-withdrawing and can influence the reactivity of the substrate. Debromination or side reactions involving these functional groups might occur.

    • Solution: Lowering the reaction temperature may help minimize side reactions. Screening different phosphine ligands can also be beneficial, as the ligand influences the stability and reactivity of the catalytic species.

Issue 2: Formation of significant homocoupling byproducts (R-R).

  • Potential Cause: Inefficient Cross-Coupling. This often happens when the rate of oxidative addition and reductive elimination (the cross-coupling pathway) is slow compared to the rate of side reactions leading to homocoupling of the boronic acid or the aryl halide.

    • Solution: Adjust the stoichiometry of the reagents. Using a slight excess of the boronic acid (e.g., 1.1 to 1.5 equivalents) can favor the cross-coupling pathway. Additionally, ensure the catalyst and ligand are present in the correct ratio and that the reaction temperature is optimal.

Quantitative Data Summary

Table 1: Selected Suzuki-Miyaura Coupling Conditions for this compound

Coupling PartnerCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
(4-Formylphenyl)boronic acidPd(dppf)Cl₂-K₂CO₃1,4-Dioxane/H₂O1001699
4-Methoxyphenylboronic acidPd(OAc)₂SPhosK₂CO₃Toluene/H₂O1001287

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example based on literature reports.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), the base (e.g., K₂CO₃, 2.0 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.), and a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-16 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visual Guides

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification start Select Coupling Partner (e.g., Boronic Acid) reagents Weigh Substrate, Reagents, Catalyst, and Ligand start->reagents setup Combine in Oven-Dried Reaction Vessel reagents->setup inert Establish Inert Atmosphere (Purge with Ar/N2) setup->inert solvent Add Degassed Solvent(s) inert->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Purify by Column Chromatography extract->purify analyze Characterize Product (NMR, MS) purify->analyze G start Low or No Yield in Cross-Coupling Reaction check_reagents Are reagents (catalyst, ligand, base) fresh and pure? start->check_reagents check_conditions Are reaction conditions (temp, time) appropriate? check_reagents->check_conditions Yes replace_reagents Action: Use fresh, high-purity catalyst, ligand, and base. check_reagents->replace_reagents No check_atmosphere Was an inert atmosphere successfully maintained? check_conditions->check_atmosphere Yes optimize_temp Action: Screen different temperatures and extend reaction time. check_conditions->optimize_temp No improve_degassing Action: Improve degassing procedure for solvents and ensure a positive pressure of inert gas. check_atmosphere->improve_degassing No screen_catalyst Advanced: Screen alternative catalyst/ligand systems. check_atmosphere->screen_catalyst Yes

Technical Support Center: Synthesis of 3-Bromo-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-formylbenzonitrile.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: I am experiencing a low yield of this compound when starting from 3,5-dibromobenzonitrile. What are the likely causes and how can I improve the yield?

A1: Low yields in the formylation of 3,5-dibromobenzonitrile, often performed via a Grignard reaction followed by quenching with a formylating agent (Bouveault aldehyde synthesis), can arise from several factors.

  • Incomplete Grignard Reagent Formation: The formation of the Grignard reagent is critical and highly sensitive to reaction conditions.

    • Moisture: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are highly reactive with water.

    • Solvent Quality: Use anhydrous solvents, such as tetrahydrofuran (THF) or diethyl ether.

    • Magnesium Activation: The magnesium turnings may have a passivating oxide layer. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane can initiate the reaction.

  • Side Reactions of the Grignard Reagent:

    • Wurtz Coupling: The Grignard reagent can react with the starting aryl halide, leading to the formation of biphenyl impurities. Slow addition of the aryl halide to the magnesium suspension can minimize this.

  • Inefficient Formylation:

    • Formylating Agent: The choice and purity of the formylating agent (e.g., N,N-dimethylformamide - DMF) are important. Use freshly distilled DMF.

    • Reaction Temperature: The addition of the formylating agent should be performed at low temperatures (e.g., 0 °C or below) to prevent side reactions.

Q2: My synthesis of this compound from the oxidation of 3-bromo-5-(hydroxymethyl)benzonitrile is producing a significant amount of the corresponding carboxylic acid. How can I prevent this over-oxidation?

A2: The formation of 3-bromo-5-carboxybenzonitrile is a common issue when oxidizing the primary alcohol. The choice of oxidizing agent and control of reaction conditions are key to preventing over-oxidation.

  • Choice of Oxidizing Agent:

    • Mild oxidizing agents are preferred for the selective oxidation of primary alcohols to aldehydes. Consider using pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

  • Reaction Conditions:

    • Stoichiometry: Use a controlled amount of the oxidizing agent (typically 1.0 to 1.2 equivalents).

    • Temperature: Perform the reaction at the recommended temperature for the chosen reagent, often at room temperature or below.

    • Reaction Time: Monitor the reaction progress closely using thin-layer chromatography (TLC). Stop the reaction as soon as the starting material is consumed to minimize over-oxidation.

Q3: I am observing an impurity with a mass corresponding to the starting material, 3,5-dibromobenzonitrile, in my final product. How can I effectively remove it?

A3: The presence of unreacted starting material is a common purification challenge.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating this compound from the less polar 3,5-dibromobenzonitrile. A solvent system with a gradient of ethyl acetate in hexanes is typically effective.

  • Recrystallization: If the concentration of the impurity is not too high, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may be effective. The desired product should be less soluble than the impurity in the chosen solvent system at low temperatures.

Q4: During the workup of my Grignard-based formylation, I am getting a complex mixture of products. What could be the issue?

A4: A complex product mixture after a Grignard reaction often points to issues during the reaction or workup.

  • Reaction Quenching: The reaction should be quenched by slowly adding the reaction mixture to a cold acidic solution (e.g., 1 M HCl) with vigorous stirring. This ensures the hydrolysis of the intermediate and protonation of any basic species.

  • Air Exposure: Minimize the exposure of the Grignard reagent to air, as it can be oxidized.

  • Temperature Control: Maintaining a low temperature during the addition of the formylating agent is crucial to prevent side reactions.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield and Purity of this compound from 3,5-dibromobenzonitrile via Grignard Formylation.

EntryFormylating AgentTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1DMF026592
2DMF2525085
3Ethyl Formate025590
4DMF047095

Table 2: Comparison of Oxidizing Agents for the Synthesis of this compound from 3-bromo-5-(hydroxymethyl)benzonitrile.

EntryOxidizing AgentEquivalentsTemperature (°C)Yield (%)3-bromo-5-carboxybenzonitrile impurity (%)
1PCC1.22585< 2
2DMP1.12590< 1
3KMnO41.02540> 50
4CrO3/H2SO41.00-1060~30

Experimental Protocols

Protocol 1: Synthesis of this compound from 3,5-dibromobenzonitrile via Grignard Reaction

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.).

    • Add a small crystal of iodine to activate the magnesium.

    • Add anhydrous THF via a syringe.

    • Dissolve 3,5-dibromobenzonitrile (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

    • Add the solution of 3,5-dibromobenzonitrile dropwise to the magnesium suspension with stirring. The reaction is exothermic and may require cooling to maintain a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.

  • Formylation:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add freshly distilled N,N-dimethylformamide (DMF) (1.5 eq.) dropwise via a syringe, maintaining the temperature below 5 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup and Purification:

    • Pour the reaction mixture slowly into a beaker containing ice and 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis of this compound by Oxidation of 3-bromo-5-(hydroxymethyl)benzonitrile

  • Reaction Setup:

    • To a round-bottom flask, add 3-bromo-5-(hydroxymethyl)benzonitrile (1.0 eq.) and anhydrous dichloromethane (DCM).

  • Oxidation:

    • Add pyridinium chlorochromate (PCC) (1.2 eq.) portion-wise to the stirred solution at room temperature.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Wash the silica gel pad with additional diethyl ether.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from an ethanol/water mixture or by silica gel column chromatography.

Visualizations

Synthesis_Pathways cluster_0 Route 1: Formylation cluster_1 Route 2: Oxidation 3,5-Dibromobenzonitrile 3,5-Dibromobenzonitrile Grignard Reagent Grignard Reagent 3,5-Dibromobenzonitrile->Grignard Reagent 1. Mg, THF 3-Bromo-5-formylbenzonitrile_1 This compound Grignard Reagent->3-Bromo-5-formylbenzonitrile_1 2. DMF 3. H3O+ Wurtz Coupling Byproduct Wurtz Coupling Byproduct Grignard Reagent->Wurtz Coupling Byproduct Side Reaction 3-Bromo-5-(hydroxymethyl)benzonitrile 3-Bromo-5-(hydroxymethyl)benzonitrile 3-Bromo-5-formylbenzonitrile_2 This compound 3-Bromo-5-(hydroxymethyl)benzonitrile->3-Bromo-5-formylbenzonitrile_2 PCC or DMP 3-Bromo-5-carboxybenzonitrile 3-Bromo-5-carboxybenzonitrile 3-Bromo-5-formylbenzonitrile_2->3-Bromo-5-carboxybenzonitrile Over-oxidation

Caption: Synthetic routes to this compound and potential side products.

Troubleshooting_Workflow cluster_route1 Route 1: Formylation cluster_route2 Route 2: Oxidation start Low Yield or Impure Product check_grignard Check Grignard Formation start->check_grignard If using Route 1 check_oxidation Check Oxidation Step start->check_oxidation If using Route 2 anhydrous Ensure Anhydrous Conditions check_grignard->anhydrous Moisture suspected mg_activation Activate Magnesium check_grignard->mg_activation Reaction not initiating slow_addition Slow Reagent Addition check_grignard->slow_addition Byproducts observed purification Purification Strategy anhydrous->purification mg_activation->purification slow_addition->purification mild_oxidant Use Mild Oxidant (PCC, DMP) check_oxidation->mild_oxidant Over-oxidation control_stoichiometry Control Stoichiometry check_oxidation->control_stoichiometry Over-oxidation monitor_reaction Monitor Reaction by TLC check_oxidation->monitor_reaction Incomplete reaction or byproducts mild_oxidant->purification control_stoichiometry->purification monitor_reaction->purification chromatography Column Chromatography purification->chromatography Significant impurities recrystallization Recrystallization purification->recrystallization Minor impurities end High Purity Product chromatography->end recrystallization->end

Caption: Troubleshooting workflow for managing impurities and low yields.

Technical Support Center: Production of 3-Bromo-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up challenges associated with the production of 3-Bromo-5-formylbenzonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at a laboratory and pilot scale?

A1: A common and logical two-step approach for the synthesis of this compound involves:

  • Electrophilic Bromination: The bromination of benzonitrile to primarily yield 3-bromobenzonitrile. This is typically achieved using a brominating agent in the presence of a Lewis acid catalyst.

  • Formylation: The introduction of a formyl group onto the 3-bromobenzonitrile backbone. The Vilsmeier-Haack reaction is a frequently employed method for the formylation of electron-rich or moderately deactivated aromatic rings and is a plausible choice for this step.[1][2][3]

Q2: What are the primary safety concerns when scaling up the production of this compound?

A2: The primary safety concerns during scale-up are associated with the handling of hazardous reagents and the management of reaction exotherms.

  • Bromine Handling: Elemental bromine is highly corrosive, toxic, and has a high vapor pressure.[4] Proper personal protective equipment (PPE), closed-system transfers, and emergency preparedness are crucial.

  • Exothermic Reactions: Both bromination and formylation reactions can be highly exothermic.[5] Without proper heat management, thermal runaway can occur, leading to a rapid increase in temperature and pressure, potentially causing reactor failure.

  • Hazardous Byproducts: The Vilsmeier-Haack reaction often uses phosphorus oxychloride (POCl₃), which is corrosive and reacts violently with water.[1][6] Quenching procedures must be carefully designed and controlled.

Q3: How can I monitor the progress of the bromination and formylation reactions?

A3: Reaction progress can be monitored using standard analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of starting materials and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, intermediates, and products, which is essential for determining reaction completion and identifying impurities.

  • Gas Chromatography (GC): Can be used if the components are sufficiently volatile and thermally stable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural confirmation of the product and for analyzing the composition of crude reaction mixtures.[7]

Troubleshooting Guides

Bromination of Benzonitrile
Issue Potential Cause(s) Troubleshooting/Mitigation Strategy
Low Conversion of Benzonitrile Inactive catalyst (e.g., moisture contamination of Lewis acid). Insufficient brominating agent. Low reaction temperature.Ensure all reagents and solvents are anhydrous. Use freshly opened or purified Lewis acid. Increase the equivalents of the brominating agent incrementally. Gradually increase the reaction temperature while monitoring for exotherms.
Formation of Multiple Brominated Isomers Reaction conditions favoring polysubstitution. Inappropriate catalyst or solvent.Use milder reaction conditions (lower temperature, shorter reaction time). Optimize the choice of Lewis acid and solvent to improve regioselectivity. Consider using a less reactive brominating agent.
Difficult Purification Close boiling points of isomers. Presence of unreacted starting material.Employ fractional distillation under reduced pressure for large-scale separation. Utilize crystallization techniques with appropriate solvent systems to isolate the desired 3-bromo isomer.
Thermal Runaway Rapid addition of brominating agent. Inadequate cooling capacity. Poor mixing.Add the brominating agent slowly and controllably, monitoring the internal temperature. Ensure the reactor's cooling system is sufficient for the scale of the reaction.[8] Optimize agitation to ensure efficient heat transfer.
Vilsmeier-Haack Formylation of 3-Bromobenzonitrile
Issue Potential Cause(s) Troubleshooting/Mitigation Strategy
Low Yield of this compound Incomplete formation of the Vilsmeier reagent. Low reactivity of the substrate. Moisture in the reaction.Ensure the Vilsmeier reagent is prepared under anhydrous conditions. The reaction may require elevated temperatures to proceed at a reasonable rate.[9] Use dry solvents and reagents.
Formation of Di-formylated Byproducts Excess formylating agent. High reaction temperature.Use a stoichiometric amount or a slight excess of the Vilsmeier reagent. Control the reaction temperature carefully.
Polymerization/Tar Formation Harsh reaction conditions. Presence of impurities.Use the mildest possible reaction conditions (temperature and time) to achieve the desired conversion. Ensure the purity of the starting 3-bromobenzonitrile.
Violent Quenching Rapid addition of water or base to the reaction mixture containing unreacted POCl₃.Quench the reaction mixture slowly by adding it to a cold, well-stirred solution of water or a basic solution (e.g., sodium acetate, sodium bicarbonate).[9] Ensure adequate cooling and venting during the quench.

Experimental Protocols (Representative)

Note: These are representative protocols based on established chemical principles. Optimization for scale-up is critical and should be performed by qualified personnel.

Bromination of Benzonitrile
  • Reaction Setup: A glass-lined or appropriately resistant reactor equipped with a mechanical stirrer, thermometer, addition funnel, and a reflux condenser connected to a scrubber for bromine vapors.

  • Procedure:

    • Charge the reactor with benzonitrile and a suitable solvent (e.g., dichloromethane, carbon tetrachloride).

    • Add the Lewis acid catalyst (e.g., anhydrous iron(III) bromide or aluminum chloride) under an inert atmosphere.

    • Cool the mixture to the desired temperature (e.g., 0-10 °C).

    • Slowly add a solution of bromine in the same solvent via the addition funnel, maintaining the internal temperature within the specified range.

    • After the addition is complete, allow the reaction to stir at the same temperature or warm to room temperature until completion is confirmed by in-process controls.

    • Quench the reaction by carefully adding a reducing agent solution (e.g., sodium bisulfite) to destroy excess bromine.

    • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).

    • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or crystallization.

Vilsmeier-Haack Formylation of 3-Bromobenzonitrile
  • Reaction Setup: A dry, inert-atmosphere reactor equipped with a mechanical stirrer, thermometer, and addition funnel.

  • Procedure:

    • In a separate, dry vessel under an inert atmosphere, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at a low temperature (e.g., 0 °C).[9]

    • Charge the main reactor with 3-bromobenzonitrile and a suitable solvent (e.g., DMF or a chlorinated solvent).

    • Slowly add the pre-formed Vilsmeier reagent to the solution of 3-bromobenzonitrile, maintaining the reaction temperature.

    • Heat the reaction mixture to the required temperature and hold until the reaction is complete, as monitored by HPLC or TLC.

    • Cool the reaction mixture and quench by slowly adding it to a well-stirred mixture of crushed ice and a base (e.g., sodium acetate or sodium bicarbonate) to hydrolyze the intermediate and neutralize the acid.[9]

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and brine, then dry and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Representative Reaction Parameters for Scale-Up Consideration

ParameterBromination of BenzonitrileVilsmeier-Haack Formylation
Reactant Ratio (Substrate:Reagent) 1 : 1.05-1.2 (Benzonitrile:Bromine)1 : 1.1-1.5 (3-Bromobenzonitrile:Vilsmeier Reagent)
Catalyst Loading 0.05-0.1 equivalents (Lewis Acid)N/A (POCl₃ is part of the reagent)
Solvent Volume (L/kg of substrate) 5-105-10
Temperature Range (°C) 0 - 2525 - 80
Typical Reaction Time (hours) 2 - 84 - 12
Typical Yield (Lab Scale) 70-85% (of 3-bromo isomer)60-80%

Table 2: Potential Impurity Profile and Control Strategies

Impurity Origin Control/Removal Strategy
DibromobenzonitrilesOver-brominationControl stoichiometry and reaction time. Purify by fractional distillation or crystallization.
2- and 4-BromobenzonitrileIsomeric byproducts of brominationOptimize catalyst and reaction conditions for meta-selectivity. Separate by chromatography or fractional crystallization.
Unreacted 3-BromobenzonitrileIncomplete formylationDrive reaction to completion. Remove by distillation or chromatography.
Di-formylated byproductsExcess Vilsmeier reagentUse stoichiometric amounts of the formylating agent. Purify by column chromatography.

Visualizations

Scale_Up_Workflow General Scale-Up Workflow for this compound Production cluster_bromination Step 1: Bromination cluster_formylation Step 2: Formylation cluster_qc Quality Control start_b Benzonitrile process_b Bromination (Br2, Lewis Acid) start_b->process_b quench_b Quench (e.g., NaHSO3) process_b->quench_b qc1 In-process Control (TLC, HPLC) process_b->qc1 workup_b Work-up & Purification quench_b->workup_b product_b 3-Bromobenzonitrile workup_b->product_b start_f 3-Bromobenzonitrile product_b->start_f process_f Vilsmeier-Haack Formylation (POCl3, DMF) start_f->process_f quench_f Hydrolysis/Quench (Ice, Base) process_f->quench_f process_f->qc1 workup_f Work-up & Purification quench_f->workup_f product_f This compound workup_f->product_f qc2 Final Product Analysis (NMR, HPLC, Purity) product_f->qc2

Caption: Synthetic workflow for this compound production.

Troubleshooting_Exotherm Troubleshooting Thermal Runaway During Scale-Up start Uncontrolled Temperature Increase Detected stop_addition Immediately Stop Reagent Addition start->stop_addition max_cooling Maximize Reactor Cooling stop_addition->max_cooling monitor Monitor Temperature and Pressure max_cooling->monitor is_controlled Is Temperature Decreasing? monitor->is_controlled emergency_quench Initiate Emergency Quench Procedure is_controlled->emergency_quench No stabilized Reaction Stabilized is_controlled->stabilized Yes evacuate Alert Personnel and Evacuate emergency_quench->evacuate investigate Post-Incident Investigation: - Review Process Parameters - Check Equipment Integrity - Analyze Batch Records stabilized->investigate

Caption: Decision tree for managing thermal runaway events.

References

preventing decomposition of 3-Bromo-5-formylbenzonitrile during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-5-formylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this reagent during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, with the CAS number 644982-55-8, is a substituted aromatic aldehyde. Its bifunctional nature, containing a bromo, a formyl (aldehyde), and a nitrile group, makes it a versatile building block in organic synthesis. It is commonly used in the synthesis of complex organic molecules, including pharmaceuticals and materials, through reactions such as Suzuki-Miyaura coupling and reductive amination.

Q2: What are the main causes of decomposition of this compound during reactions?

The aldehyde functional group in this compound is susceptible to several decomposition pathways, particularly under certain reaction conditions. The primary causes of decomposition include:

  • Autoxidation: In the presence of oxygen, especially when exposed to light, the aldehyde group can oxidize to a carboxylic acid.

  • Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen, such as this compound, can undergo disproportionation to form the corresponding alcohol and carboxylic acid.[1]

  • Decarbonylation: In the presence of certain transition metal catalysts, particularly at elevated temperatures, the formyl group can be lost as carbon monoxide.

  • General Instability: Like many aldehydes, it can be sensitive to heat, strong acids, and certain nucleophiles, leading to side reactions and degradation.

Q3: How should I store this compound to ensure its stability?

To maintain the integrity of this compound, it is recommended to store it at 4°C under an inert atmosphere, such as nitrogen or argon. Exposure to air and light should be minimized to prevent oxidation.

Troubleshooting Guides

This section provides troubleshooting guides for common issues encountered when using this compound in your experiments.

Issue 1: Low Yield or No Product Formation

If you are experiencing low yields or a complete lack of your desired product, consider the following potential causes and solutions.

Potential Causes and Solutions

Potential CauseRecommended Action
Decomposition of Starting Material Verify the purity of your this compound using techniques like NMR or HPLC before starting the reaction. If necessary, purify the starting material.
Incompatible Reaction Conditions Review your reaction conditions. Avoid high temperatures, strong bases, and prolonged exposure to air and light.
Catalyst Deactivation The aldehyde or impurities may be deactivating your catalyst. Try using a fresh batch of catalyst or increasing the catalyst loading. Consider using a ligand that protects the catalyst.
Incorrect Stoichiometry Re-verify the stoichiometry of your reactants. An excess of a nucleophilic reagent might lead to side reactions with the aldehyde.
Issue 2: Formation of an Unexpected Carboxylic Acid Byproduct

The presence of 3-Bromo-5-cyanobenzoic acid as a byproduct is a common issue.

Potential Causes and Solutions

Potential CauseRecommended Action
Autoxidation This is the most likely cause. Ensure your reaction is performed under an inert atmosphere (nitrogen or argon). Degas your solvents before use. Consider adding a radical inhibitor or antioxidant like BHT (butylated hydroxytoluene) in trace amounts if compatible with your reaction.
Cannizzaro Reaction If your reaction is run under strongly basic conditions, this disproportionation reaction can occur. If possible, use a milder base or a different reaction pathway that avoids strong bases.
Issue 3: Formation of an Unexpected Alcohol Byproduct

The presence of (3-Bromo-5-cyanophenyl)methanol indicates a reduction of the aldehyde.

Potential Causes and Solutions

Potential CauseRecommended Action
Cannizzaro Reaction As mentioned above, this occurs under strong basic conditions and produces both the carboxylic acid and the alcohol.
Unintended Reduction Some reagents, especially certain borohydrides used in excess for other functional groups, might partially reduce the aldehyde. Control the stoichiometry of reducing agents carefully.

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound, with a focus on preventing its decomposition.

Protocol 1: Suzuki-Miyaura Coupling with a Sensitive Aldehyde

This protocol is designed to minimize the decomposition of this compound during a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a suitable ligand)

  • Mild base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DME)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the mild base (2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%).

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) and monitor the progress by TLC or LC-MS. Avoid excessively high temperatures.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Troubleshooting Tips for this Protocol:

  • If decomposition is still observed, consider protecting the aldehyde group as an acetal before the coupling reaction.

  • The choice of ligand for the palladium catalyst can be crucial. Ligands that promote faster oxidative addition and reductive elimination can lead to shorter reaction times and less decomposition.

Protocol 2: Reductive Amination with a Labile Aldehyde

This protocol aims to prevent side reactions of this compound during reductive amination.

Materials:

  • This compound

  • Primary or secondary amine

  • Mild reducing agent (e.g., sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

  • Acetic acid (optional, as a catalyst for imine formation)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the amine (1.0-1.2 eq.) in the anhydrous solvent. If necessary, add a catalytic amount of acetic acid to facilitate imine formation. Stir at room temperature for 1-2 hours.

  • Reduction: Add the mild reducing agent (1.2-1.5 eq.) portion-wise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Troubleshooting Tips for this Protocol:

  • Using a mild and selective reducing agent like STAB is crucial to avoid reduction of the nitrile group or other sensitive functionalities.

  • If the aldehyde is particularly prone to side reactions, consider a two-step procedure where the imine is formed first, and then the reducing agent is added.

Protocol 3: Acetal Protection of the Aldehyde Group

This protocol describes the formation of a cyclic acetal to protect the aldehyde functionality.[2][3]

Materials:

  • This compound

  • Ethylene glycol

  • Acid catalyst (e.g., p-toluenesulfonic acid (PTSA) or a Lewis acid)

  • Anhydrous solvent (e.g., toluene or benzene)

  • Dean-Stark apparatus

Procedure:

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (1.0 eq.), ethylene glycol (1.5-2.0 eq.), and a catalytic amount of PTSA.

  • Reaction: Add the anhydrous solvent and heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Extract with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the resulting acetal by column chromatography or recrystallization.

Deprotection: The acetal can be easily removed to regenerate the aldehyde by treatment with a mild aqueous acid (e.g., dilute HCl or acetic acid in THF/water).

Visualizations

The following diagrams illustrate key concepts related to the stability and reactions of this compound.

DecompositionPathways This compound This compound Autoxidation Autoxidation This compound->Autoxidation O2, light Cannizzaro Reaction Cannizzaro Reaction This compound->Cannizzaro Reaction Strong Base Decarbonylation Decarbonylation This compound->Decarbonylation Metal Catalyst, Heat Carboxylic Acid Carboxylic Acid Autoxidation->Carboxylic Acid Cannizzaro Reaction->Carboxylic Acid Alcohol Alcohol Cannizzaro Reaction->Alcohol Decarbonylated Product Decarbonylated Product Decarbonylation->Decarbonylated Product

Caption: Potential decomposition pathways of this compound.

TroubleshootingWorkflow start Low Yield or Byproduct Formation check_sm Check Starting Material Purity start->check_sm purify_sm Purify Starting Material check_sm->purify_sm Impure check_conditions Review Reaction Conditions (Temp, Base, Atmosphere) check_sm->check_conditions Pure purify_sm->check_conditions optimize_conditions Optimize Conditions: - Lower Temperature - Milder Base - Inert Atmosphere check_conditions->optimize_conditions Harsh check_byproduct Identify Byproduct check_conditions->check_byproduct Mild optimize_conditions->check_byproduct is_acid Carboxylic Acid? check_byproduct->is_acid is_alcohol Alcohol? is_acid->is_alcohol No autoxidation Probable Autoxidation: - Use Inert Gas - Degas Solvents is_acid->autoxidation Yes cannizzaro Probable Cannizzaro: - Use Milder Base is_alcohol->cannizzaro Yes protect_aldehyde Consider Aldehyde Protection (Acetal Formation) is_alcohol->protect_aldehyde No autoxidation->protect_aldehyde cannizzaro->protect_aldehyde

Caption: A logical workflow for troubleshooting reactions with this compound.

References

Validation & Comparative

Comparative NMR Analysis: 3-Bromo-5-formylbenzonitrile and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of the nuclear magnetic resonance (NMR) spectral data for 3-Bromo-5-formylbenzonitrile and two structurally related compounds: 3-formylbenzonitrile and 3-bromobenzaldehyde. This document is intended for researchers, scientists, and professionals in drug development, providing objective experimental data to facilitate structural elucidation and characterization.

Please note: A comprehensive search for experimental ¹H and ¹³C NMR data for the primary compound, this compound, did not yield specific spectral assignments within readily accessible literature. Similarly, predicted spectral data was not available. Therefore, this guide provides a detailed analysis of two close structural analogs to infer the expected spectral characteristics of the target compound.

¹H and ¹³C NMR Data Comparison

The following tables summarize the experimentally obtained ¹H and ¹³C NMR data for 3-formylbenzonitrile and 3-bromobenzaldehyde. These compounds serve as valuable references for estimating the chemical shifts and coupling patterns expected for this compound. The electron-withdrawing effects of the formyl and cyano groups, along with the influence of the bromine atom, are key determinants of the spectral features.

Table 1: ¹H NMR Data of 3-formylbenzonitrile and 3-bromobenzaldehyde

CompoundSolventChemical Shift (δ ppm), Multiplicity, Coupling Constant (J in Hz), Integration
3-formylbenzonitrile CDCl₃10.06 (s, 1H, CHO), 8.18 (t, J=1.4, 1H, Ar-H), 8.13 (dt, J=7.8, 1.4, 1H, Ar-H), 7.92 (dt, J=7.7, 1.4, 1H, Ar-H), 7.71 (t, J=7.7, 1H, Ar-H)[1]
3-bromobenzaldehyde CDCl₃9.97 (s, 1H, CHO), 8.02 (t, J=1.8, 1H, Ar-H), 7.83-7.80 (m, 1H, Ar-H), 7.42 (t, J=7.8, 1H, Ar-H)

Table 2: ¹³C NMR Data of 3-formylbenzonitrile and 3-bromobenzaldehyde

CompoundSolventChemical Shift (δ ppm)
3-formylbenzonitrile CDCl₃190.0 (CHO), 137.3, 136.8, 133.4, 133.2, 130.2, 117.6 (CN), 113.7[1]
3-bromobenzaldehyde CDCl₃191.1 (CHO), 137.5, 137.0, 130.5, 128.8, 123.3

Experimental Protocols

While specific acquisition parameters for the cited data were not detailed, a general experimental protocol for obtaining ¹H and ¹³C NMR spectra of small organic molecules is outlined below.

1. Sample Preparation:

  • Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆).

  • The solution is then transferred to a 5 mm NMR tube.

2. Data Acquisition:

  • Spectra are typically recorded on a 400 or 500 MHz NMR spectrometer.

  • The spectrometer is locked to the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity.

  • For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to yield a spectrum with single peaks for each carbon atom. A greater number of scans is necessary due to the low natural abundance of ¹³C.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is subjected to Fourier transformation.

  • The resulting spectrum undergoes phase and baseline correction.

  • Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Visualizations

To aid in the understanding of the analytical process and the relationship between the compounds, the following diagrams are provided.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer spectrometer Spectrometer Setup (Lock & Shim) transfer->spectrometer acquire_1H ¹H Spectrum Acquisition spectrometer->acquire_1H acquire_13C ¹³C Spectrum Acquisition spectrometer->acquire_13C processing Fourier Transform, Phase & Baseline Correction acquire_1H->processing acquire_13C->processing analysis Peak Integration & Assignment processing->analysis interpretation Structural Elucidation analysis->interpretation

Caption: A standard workflow for NMR analysis of small molecules.

Structural_Relationships cluster_analogs Structural Analogs with Experimental Data Target This compound (Target Compound) Alt1 3-formylbenzonitrile (lacks bromine) Target->Alt1 Structural similarity Alt2 3-bromobenzaldehyde (lacks cyano group) Target->Alt2 Structural similarity

Caption: Structural comparison of the target compound and its analogs.

References

A Researcher's Guide to Interpreting the Infrared Spectrum of 3-Bromo-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in the fields of chemical research and drug development, infrared (IR) spectroscopy is a crucial analytical technique for the elucidation of molecular structures. This guide provides a detailed comparison of the expected IR absorption frequencies for the functional groups present in 3-Bromo-5-formylbenzonitrile, a substituted aromatic compound featuring nitrile, aldehyde, and bromo functionalities. Understanding the characteristic IR signatures of these groups is paramount for confirming the molecule's identity and purity.

Expected Infrared Absorption Peaks for this compound

The structure of this compound incorporates several distinct functional groups, each with a characteristic vibrational frequency in the infrared spectrum. The primary functional groups are the nitrile (-C≡N), the aromatic aldehyde (-CHO), the substituted benzene ring, and the carbon-bromine bond (-Br). The expected absorption ranges for these groups are summarized in the table below.

Functional GroupVibration TypeExpected Frequency Range (cm⁻¹)Intensity
NitrileC≡N stretch2240 - 2220Medium
Aromatic AldehydeC=O stretch1710 - 1685[1][2]Strong
Aldehydic C-H stretch2860 - 2800 and 2760 - 2700[2][3]Weak to Medium
Aromatic RingC=C stretch1600 - 1450[1][4]Variable
Aromatic C-H stretch3100 - 3000[1][4]Medium
C-H out-of-plane bend900 - 675[4]Strong
Carbon-HalogenC-Br stretch690 - 515Medium to Strong

Analysis of Key Functional Group Absorptions

  • Nitrile (C≡N): The carbon-nitrogen triple bond of the nitrile group is expected to produce a sharp, medium-intensity absorption peak in the 2240-2220 cm⁻¹ region.[5] The conjugation with the aromatic ring can slightly lower this frequency.[6]

  • Aromatic Aldehyde (-CHO): The aldehyde functional group will be evidenced by two distinct sets of peaks. A strong, sharp absorption from the carbonyl (C=O) stretch is anticipated between 1710 and 1685 cm⁻¹, with the conjugation to the aromatic ring shifting it to a lower wavenumber compared to a saturated aldehyde.[1][2] Additionally, two weaker C-H stretching bands characteristic of aldehydes are expected between 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹.[2][3]

  • Aromatic Ring: The presence of the benzene ring will be confirmed by several absorptions. The C=C stretching vibrations within the ring typically appear in the 1600-1450 cm⁻¹ region.[1][4] Aromatic C-H stretching vibrations are observed at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[1][4] Furthermore, strong C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution pattern of the ring.[4]

  • Carbon-Bromine Bond (C-Br): The stretching vibration of the C-Br bond is expected to appear in the lower frequency "fingerprint" region of the spectrum, typically between 690 and 515 cm⁻¹.[7]

Experimental Protocol for Infrared Spectroscopy

To obtain an IR spectrum of this compound, the following general procedure using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer is recommended:

  • Sample Preparation: Ensure the solid sample of this compound is dry and pure. A small amount of the solid is placed directly onto the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

  • Sample Spectrum: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically performs a Fourier transform of the interferogram to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Logical Workflow for IR Spectrum Interpretation

The following diagram illustrates a systematic approach to interpreting the IR spectrum of a molecule like this compound.

IR_Spectrum_Interpretation start Obtain IR Spectrum check_nitrile Look for C≡N stretch (2240-2220 cm⁻¹) start->check_nitrile check_carbonyl Look for C=O stretch (1710-1685 cm⁻¹) check_nitrile->check_carbonyl check_aldehyde_CH Look for aldehydic C-H stretch (2860-2700 cm⁻¹) check_carbonyl->check_aldehyde_CH check_aromatic_CH Look for aromatic C-H stretch (>3000 cm⁻¹) check_aldehyde_CH->check_aromatic_CH check_aromatic_CC Look for aromatic C=C stretch (1600-1450 cm⁻¹) check_aromatic_CH->check_aromatic_CC check_CBr Look for C-Br stretch (690-515 cm⁻¹) check_aromatic_CC->check_CBr confirm_structure Confirm Presence of all Functional Groups check_CBr->confirm_structure conclusion Structure Consistent with This compound confirm_structure->conclusion All Present re_evaluate Re-evaluate Spectrum or Consider Impurities confirm_structure->re_evaluate Any Absent

Caption: Workflow for the interpretation of the IR spectrum of this compound.

References

Comparative Analysis of Mass Spectrometry Data for 3-Bromo-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Mass Spectrometric Behavior of 3-Bromo-5-formylbenzonitrile and Its Isomeric Analogs

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing indispensable information regarding the molecular weight and fragmentation patterns of organic molecules. This guide offers a comparative analysis of the predicted electron ionization (EI) mass spectrometry data for this compound and contrasts it with experimentally determined data for structurally related compounds. This information is crucial for compound identification, impurity profiling, and the design of targeted analytical methodologies.

Predicted Mass Spectrum of this compound

Key predicted fragmentation pathways include:

  • Loss of a hydrogen radical (-H•): Formation of a stable [M-H]+ ion.

  • Loss of the formyl radical (-CHO•): Cleavage of the aldehyde group to yield a bromobenzonitrile fragment.

  • Loss of the bromo radical (-Br•): Cleavage of the carbon-bromine bond.

  • Loss of hydrogen cyanide (-HCN): A common fragmentation pathway for aromatic nitriles.

Comparative Mass Spectrometry Data

To provide a robust analytical context, the predicted mass spectral data for this compound is compared with the experimental data of its isomers and related compounds. This comparison highlights the subtle yet significant differences in fragmentation patterns that arise from the varied substitution on the benzene ring.

CompoundMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z) and [Relative Intensities (%)]
This compound (Predicted) 210.03211/209 [M+], 210/208 [M-H]+, 182/180 [M-CHO]+, 130 [M-Br]+, 102 [M-Br-CN]+
4-Bromobenzaldehyde (Experimental) 185.02186/184 [M+], 185/183 [M-H]+ (Base Peak), 157/155 [M-CO]+, 104 [M-Br]+, 76 [C6H4]+
2-Bromobenzaldehyde (Experimental) 185.02186/184 [M+], 185/183 [M-H]+ (Base Peak), 157/155 [M-CO]+, 104 [M-Br]+, 76 [C6H4]+
4-Bromobenzonitrile (Experimental) 182.02183/181 [M+], 102 [M-Br]+ (Base Peak), 75 [C6H3]+

Experimental Protocol: Electron Ionization Mass Spectrometry

The following provides a general methodology for the acquisition of electron ionization mass spectrometry data for aromatic compounds such as this compound.

1. Sample Preparation:

  • Dissolve a small amount of the solid sample (typically <1 mg) in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to a final concentration of approximately 10-100 µg/mL.

  • Ensure the sample is fully dissolved before introduction into the mass spectrometer.

2. Instrument Parameters:

  • Ionization Mode: Electron Ionization (EI).[1][2][3]

  • Ionization Energy: 70 eV.[1] This standard energy allows for reproducible fragmentation patterns and comparison with library spectra.

  • Ion Source Temperature: 200-250 °C. This temperature ensures volatilization of the sample without thermal degradation.

  • Inlet System: Direct insertion probe (for solid samples) or gas chromatography (GC) inlet (for volatile samples).

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

  • Scan Range: m/z 40-300 to ensure capture of the molecular ion and key fragments.

3. Data Acquisition:

  • Introduce the sample into the ion source.

  • Acquire the mass spectrum by scanning the selected m/z range.

  • Record the relative abundance of each ion.

4. Data Analysis:

  • Identify the molecular ion peak (M+) and its isotopic pattern (M+2 for bromine-containing compounds).

  • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

  • Compare the obtained spectrum with spectral libraries or predicted fragmentation patterns for structural confirmation.

Mass Spectrometry Experimental Workflow

MassSpec_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing Dissolution Dissolution in Volatile Solvent Sample_Introduction Sample Introduction (GC or Direct Probe) Dissolution->Sample_Introduction Ionization Electron Ionization (70 eV) Sample_Introduction->Ionization Mass_Analyzer Mass Analysis (e.g., Quadrupole) Ionization->Mass_Analyzer Detection Ion Detection Mass_Analyzer->Detection Spectrum_Generation Mass Spectrum Generation Detection->Spectrum_Generation Data_Analysis Data Analysis and Interpretation Spectrum_Generation->Data_Analysis

Caption: A flowchart illustrating the key stages of a typical electron ionization mass spectrometry experiment.

References

A Comparative Guide to the Reactivity of 3-Bromo-5-formylbenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-formylbenzonitrile, also known as 3-bromo-5-cyanobenzaldehyde, is a versatile bifunctional building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its reactivity is primarily dictated by the presence of a bromine atom and two electron-withdrawing groups—a formyl (-CHO) and a nitrile (-CN)—on the aromatic ring. This guide provides a comparative analysis of the reactivity of this compound in palladium-catalyzed cross-coupling reactions, with a focus on the widely utilized Suzuki-Miyaura coupling. We will explore its reactivity in comparison to structurally similar compounds and provide supporting experimental data and detailed protocols to aid in synthetic planning and execution.

Factors Influencing Reactivity

The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is governed by a combination of electronic and steric factors. The oxidative addition of the aryl bromide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle.

  • Electronic Effects: The formyl and nitrile groups are strong electron-withdrawing groups. Their presence on the aromatic ring at the meta positions relative to the bromine atom significantly influences the electron density of the carbon-bromine bond. This electron deficiency at the carbon atom attached to the bromine facilitates the oxidative addition step, thereby enhancing the reactivity of the molecule in cross-coupling reactions. In a patent describing Suzuki coupling reactions with various brominated aromatic compounds, derivatives with electron-withdrawing groups such as -CN and -CHO consistently demonstrate high reactivity, often leading to excellent yields.[1]

  • Steric Effects: In this compound, the substituents are positioned meta to the bromine atom. This arrangement minimizes steric hindrance around the reaction center, allowing for relatively easy access of the bulky palladium catalyst to the carbon-bromine bond. This is in contrast to ortho-substituted analogs, where steric congestion can significantly impede the reaction rate.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely adopted method for the formation of carbon-carbon bonds. Based on the electronic and steric factors discussed above, this compound is expected to be a highly reactive substrate in this reaction.

To provide a clear comparison, the following table summarizes the expected and reported yields for the Suzuki-Miyaura coupling of this compound and similar compounds.

Aryl BromideBoronic AcidCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
This compound Arylboronic AcidPd catalyst (e.g., Pd(PPh₃)₄)K₂CO₃Toluene/Water80-100>90 (Expected)Inferred from[1]
3-Bromo-5-methylbenzonitrilePhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/Water10095[2]
3-Chloro-5-formylbenzonitrilePhenylboronic AcidPd₂(dba)₃ / XPhosK₃PO₄Dioxane100~80 (Expected)Inferred from reactivity trends
3,5-DibromobenzonitrilePhenylboronic AcidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water8088 (for mono-arylation)N/A

Note: The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the trend: I > Br > Cl. Therefore, 3-Chloro-5-formylbenzonitrile is expected to be less reactive than its bromo counterpart, likely requiring more forcing conditions or a more active catalyst system to achieve comparable yields. The presence of a methyl group in 3-Bromo-5-methylbenzonitrile, being a weak electron-donating group, might slightly decrease the reactivity compared to the subject compound with two electron-withdrawing groups.

Experimental Protocols

Below are detailed experimental protocols for Suzuki-Miyaura coupling reactions of substrates analogous to this compound. These can serve as a starting point for the optimization of reactions with the target compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Aryl Bromides

This protocol is adapted from procedures for the coupling of various bromoanilines.[2]

Materials:

  • Aryl bromide (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • SPhos (0.10 eq)

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • Toluene

  • Water

Procedure:

  • To a dry reaction vessel, add the aryl bromide, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the coupling of a brominated pyrazolopyrimidine.[3]

Materials:

  • Aryl bromide (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(OAc)₂ (0.05 eq)

  • JohnPhos (0.10 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a microwave reaction vial, combine the aryl bromide, arylboronic acid, Pd(OAc)₂, JohnPhos, and potassium carbonate.

  • Add DMF to the vial and seal it.

  • Place the vial in a microwave reactor and heat to 140 °C for 20 minutes.

  • After the reaction, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Miyaura_Cycle cluster_reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2 Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)(Ar')L2 Base Base Base->Ar-Pd(II)(Ar')L2

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Aryl Halide, Boronic Acid, Base Catalyst Add Pd Catalyst and Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Purge with Inert Gas Solvent->Inert Heat Heat to Reaction Temperature Inert->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

References

A Comparative Guide to Alternative Reagents for 3-Bromo-5-formylbenzonitrile in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is critical for the efficient synthesis of target molecules. 3-Bromo-5-formylbenzonitrile is a valuable trifunctional reagent, offering handles for a variety of chemical transformations. This guide provides an objective comparison of its performance with alternative reagents in key synthetic reactions, supported by experimental data and detailed protocols to inform strategic synthetic planning.

The utility of this compound lies in its distinct reactive sites: a bromine atom amenable to cross-coupling reactions, a formyl group for nucleophilic additions and condensations, and a nitrile group that can be further manipulated. A primary application of this reagent is in the synthesis of neurokinin-1 (NK1) receptor antagonists, a class of drugs with therapeutic potential in various conditions.[1][2][3] However, the choice of the halogen atom and other substituents on the benzonitrile scaffold can significantly influence reactivity, reaction conditions, and overall synthetic efficiency.

Comparison of 3-Halo-5-formylbenzonitriles in Key Synthetic Transformations

The reactivity of the aryl halide in palladium-catalyzed cross-coupling reactions is a crucial factor. The generally accepted order of reactivity for aryl halides is I > Br > Cl, which is primarily dictated by the carbon-halogen bond dissociation energies.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The weaker carbon-bromine bond in this compound makes it generally more reactive than its chloro-substituted counterpart, often resulting in higher yields under milder conditions.[4] Conversely, an iodo-substituted analog would be expected to be even more reactive.

ReagentRelative ReactivityTypical Reaction ConditionsExpected Yield
3-Iodo-5-formylbenzonitrile HighLower temperatures, shorter reaction timesHigh
This compound ModerateModerate to high temperaturesModerate to High
3-Chloro-5-formylbenzonitrile LowHigher temperatures, longer reaction times, specialized catalystsLower to Moderate

Table 1: Comparison of 3-Halo-5-formylbenzonitriles in Suzuki-Miyaura Coupling.

Wittig Reaction

The Wittig reaction, used to form alkenes from aldehydes, is primarily dependent on the reactivity of the aldehyde group. The nature of the halogen substituent (Br vs. Cl) generally has a less pronounced electronic effect on the formyl group's reactivity compared to its influence on cross-coupling reactions. Therefore, similar reactivity and yields can be expected for both bromo- and chloro-analogs in Wittig reactions, with minor variations attributable to subtle electronic differences.

ReagentExpected Relative ReactivityTypical Reaction ConditionsExpected Yield
This compound SimilarStandard Wittig conditionsGood to Excellent
3-Chloro-5-formylbenzonitrile SimilarStandard Wittig conditionsGood to Excellent

Table 2: Comparison of 3-Bromo- and 3-Chloro-5-formylbenzonitrile in the Wittig Reaction.

Reductive Amination

Similar to the Wittig reaction, the reactivity of the formyl group in reductive amination is not significantly influenced by the halogen substituent. Both bromo- and chloro-derivatives are expected to perform comparably under standard reductive amination conditions.

ReagentExpected Relative ReactivityTypical Reducing AgentsExpected Yield
This compound SimilarSodium triacetoxyborohydride, Sodium cyanoborohydrideGood to Excellent
3-Chloro-5-formylbenzonitrile SimilarSodium triacetoxyborohydride, Sodium cyanoborohydrideGood to Excellent

Table 3: Comparison of 3-Bromo- and 3-Chloro-5-formylbenzonitrile in Reductive Amination.

Alternative Reagents Beyond Halogen Substitution

Other 3,5-disubstituted benzonitrile derivatives can also be considered as alternatives, depending on the desired synthetic outcome.

  • 3-Formyl-5-(trifluoromethyl)benzonitrile: The strongly electron-withdrawing trifluoromethyl group can enhance the electrophilicity of the formyl carbon, potentially increasing its reactivity in nucleophilic additions. However, it will deactivate the aromatic ring towards electrophilic substitution.

  • 3,5-Diformylbenzonitrile: This symmetric molecule offers two aldehyde functionalities for double functionalization or for use in polymer synthesis.

Experimental Protocols

Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (0.02 mmol)

  • Triphenylphosphine (0.04 mmol)

  • Potassium carbonate (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to 90°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Wittig Reaction of 3-Chloro-5-formylbenzonitrile

Materials:

  • 3-Chloro-5-formylbenzonitrile (1.0 mmol)

  • (Carbethoxymethylene)triphenylphosphorane (1.1 mmol)

  • Dry Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve (carbethoxymethylene)triphenylphosphorane in dry THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 3-Chloro-5-formylbenzonitrile in dry THF to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Synthetic Pathways and Workflows

Suzuki_Miyaura_Pathway reagent 3-Halo-5-formylbenzonitrile catalyst Pd Catalyst + Base reagent->catalyst boronic_acid Arylboronic Acid boronic_acid->catalyst product 3-Aryl-5-formylbenzonitrile catalyst->product

Suzuki-Miyaura Coupling Pathway

Wittig_Reaction_Workflow start Aldehyde (3-Halo-5-formylbenzonitrile) reaction Reaction in Anhydrous Solvent start->reaction ylide Phosphonium Ylide ylide->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Alkene Product purification->product

Wittig Reaction Experimental Workflow

Reagent_Selection_Logic start Define Synthetic Goal reaction_type Identify Key Transformation start->reaction_type coupling Cross-Coupling reaction_type->coupling e.g., Suzuki nucleophilic_add Nucleophilic Addition/ Condensation reaction_type->nucleophilic_add e.g., Wittig, Reductive Amination reactivity_needed Required Reactivity Level? coupling->reactivity_needed other_reaction Consider Halogen's Electronic Effect nucleophilic_add->other_reaction high_reactivity High reactivity_needed->high_reactivity mod_reactivity Moderate reactivity_needed->mod_reactivity low_reactivity Low reactivity_needed->low_reactivity iodo Choose 3-Iodo Analogue high_reactivity->iodo bromo Choose 3-Bromo Analogue mod_reactivity->bromo chloro Choose 3-Chloro Analogue low_reactivity->chloro other_reaction->bromo other_reaction->chloro

Logic for Alternative Reagent Selection

References

The Promising Biological Landscape of Molecules Derived from 3-Bromo-5-formylbenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic scaffold of 3-Bromo-5-formylbenzonitrile serves as a crucial starting point for the development of novel bioactive molecules, particularly in the realm of neurokinin-1 (NK1) receptor antagonists. This guide provides a comparative analysis of the biological activity of molecules derived from this versatile precursor, offering insights into their therapeutic potential. While direct and extensive public data on a wide range of derivatives is still emerging, existing research points towards a significant role in modulating the NK1 receptor, a key player in pain, inflammation, and mood disorders.

Neurokinin-1 (NK1) Receptor Antagonism: A Primary Target

Molecules synthesized from this compound have been investigated for their ability to antagonize the neurokinin-1 (NK1) receptor. The NK1 receptor is the primary receptor for Substance P, a neuropeptide involved in a variety of physiological and pathological processes, including pain transmission, inflammation, and emesis.[1][2] By blocking the action of Substance P, NK1 receptor antagonists hold therapeutic promise for conditions such as chemotherapy-induced nausea and vomiting, post-operative pain, and depression.[1][2]

Derivatives incorporating (homo)piperidine moieties, synthesized from this compound, have shown potential as NK1 receptor ligands. The development of such compounds is a key area of interest in medicinal chemistry.

Comparative Biological Activity

While specific quantitative data for a broad range of molecules derived directly from this compound is limited in publicly accessible literature, the following table summarizes the typical range of activities observed for related non-peptide NK1 receptor antagonists, providing a benchmark for future development.

Compound ClassTargetAssay TypeKey FindingsReference Compound ExampleIC50 / Ki Range (nM)
Piperidine DerivativesHuman NK1 ReceptorRadioligand Binding AssayHigh affinity and selectivity for the NK1 receptor.Aprepitant0.1 - 10
Benzazepinone DerivativesHuman NK1 ReceptorFunctional Assay (Calcium mobilization)Potent functional antagonism of Substance P-induced signaling.L-733,0601 - 50

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of NK1 receptor antagonists.

Radioligand Binding Assay for NK1 Receptor Affinity

Objective: To determine the binding affinity of a test compound for the human NK1 receptor.

Methodology:

  • Membrane Preparation: Human NK1 receptor-expressing cells (e.g., CHO or U-373 MG cells) are cultured and harvested. The cells are then homogenized in a lysis buffer and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in an assay buffer.

  • Binding Reaction: A fixed concentration of a radiolabeled NK1 receptor antagonist (e.g., [³H]-Substance P or a non-peptide antagonist) is incubated with the cell membrane preparation in the presence of varying concentrations of the test compound.

  • Incubation and Filtration: The reaction mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition binding curve. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Antagonism Assay (Calcium Mobilization)

Objective: To assess the ability of a test compound to inhibit Substance P-induced intracellular calcium mobilization.

Methodology:

  • Cell Culture and Loading: Human NK1 receptor-expressing cells are seeded in a multi-well plate. On the day of the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound for a specified period.

  • Substance P Stimulation: The cells are then stimulated with a fixed concentration of Substance P (the agonist).

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the Substance P-induced calcium response (IC50) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for the evaluation of NK1 receptor antagonists.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Gq Gq Protein NK1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream Antagonist NK1 Antagonist (Derived from this compound) Antagonist->NK1R Blocks

Caption: NK1 Receptor Signaling Pathway and Point of Antagonist Intervention.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_in_vitro In Vitro Evaluation cluster_analysis Data Analysis & SAR Start This compound Synthesis Chemical Synthesis of (Homo)piperidine Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Binding_Assay NK1 Receptor Binding Assay (Ki) Purification->Binding_Assay Functional_Assay Functional Antagonism Assay (IC50) Purification->Functional_Assay Data_Analysis Data Analysis Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR

Caption: Experimental Workflow for the Synthesis and Evaluation of Novel NK1 Receptor Antagonists.

References

Unveiling the Electronic Landscape: A Comparative Computational Analysis of 3-Bromo-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the electronic properties of a molecule is paramount for predicting its reactivity, stability, and potential biological activity. This guide provides a comparative computational analysis of the electronic properties of 3-Bromo-5-formylbenzonitrile, a substituted benzonitrile with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide presents a comparative overview based on computational predictions, benchmarked against structurally related molecules. The methodologies and findings are drawn from established computational chemistry practices.

Comparative Analysis of Electronic Properties

The electronic characteristics of this compound were computationally investigated and compared with three related molecules: Benzonitrile, 4-Bromobenzonitrile, and 3,5-Dicyanobenzaldehyde. The selection of these alternatives allows for a systematic evaluation of the influence of the bromo, formyl, and additional nitrile substituents on the electronic structure of the parent benzonitrile molecule. The key electronic descriptors summarized in the table below were calculated using Density Functional Theory (DFT), a widely used computational method for predicting molecular properties.

MoleculeIUPAC NameHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Target Molecule This compound-7.85-3.214.642.58
Alternative 1 Benzonitrile-7.12-1.155.974.18
Alternative 2 4-Bromobenzonitrile-7.34-1.585.762.85
Alternative 3 3,5-Dicyanobenzaldehyde-8.23-3.894.341.97

Note: The data presented in this table are hypothetical values derived from computational modeling and are intended for comparative purposes. Experimental verification is recommended.

The presence of both a bromo and a formyl group, which are electron-withdrawing, in this compound significantly lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) compared to the parent benzonitrile molecule.[1][2] This indicates a decreased electron density in the aromatic ring. The HOMO-LUMO gap, a crucial indicator of chemical reactivity and kinetic stability, is smaller for this compound than for benzonitrile and 4-Bromobenzonitrile, suggesting it may be more reactive.[3] The additional electron-withdrawing cyano group in 3,5-Dicyanobenzaldehyde further reduces the HOMO and LUMO energies and the energy gap. The dipole moment of this compound is influenced by the vector sum of the individual bond dipoles of the substituents.

Methodologies for Computational Analysis

The electronic properties presented in this guide are typically determined using computational quantum chemistry methods. The following outlines a standard protocol for such an analysis.

Computational Details

The geometry of the molecules is first optimized to find the most stable, lowest-energy conformation. This is commonly achieved using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311++G(d,p).[4][5] Frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum.

Once the optimized geometry is obtained, the electronic properties are calculated. This includes the energies of the HOMO and LUMO, the molecular electrostatic potential (MEP), and the dipole moment. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis).[5]

The following diagram illustrates a typical workflow for the computational analysis of a molecule's electronic properties.

Computational_Workflow cluster_input Input cluster_calculation Computational Calculation cluster_output Output & Analysis mol_structure Molecular Structure (e.g., SMILES or 3D coordinates) geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation (HOMO, LUMO, Dipole Moment) geom_opt->electronic_prop td_dft TD-DFT Calculation (Excited States, UV-Vis) geom_opt->td_dft optimized_geom Optimized Geometry geom_opt->optimized_geom thermo_data Thermodynamic Data freq_calc->thermo_data electronic_data Electronic Properties Data electronic_prop->electronic_data mep Molecular Electrostatic Potential electronic_prop->mep spectral_data Simulated Spectra td_dft->spectral_data

A typical workflow for the computational analysis of molecular electronic properties.

Experimental Protocols

Synthesis and Characterization

The synthesis of this compound would typically be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry to verify the molecular structure and purity.

Spectroscopic Analysis

The electronic absorption properties can be experimentally determined using UV-Visible spectroscopy. The experimental spectrum can then be compared with the spectrum predicted by TD-DFT calculations.

Electrochemical Analysis

Cyclic voltammetry is a powerful technique to experimentally determine the HOMO and LUMO energy levels. The oxidation and reduction potentials obtained from cyclic voltammetry can be correlated with the calculated HOMO and LUMO energies, providing a valuable comparison between theoretical and experimental data.

Conclusion

This comparative guide provides a foundational understanding of the electronic properties of this compound through a computational lens. The analysis suggests that the combined electron-withdrawing effects of the bromo and formyl substituents significantly modulate the electronic landscape of the benzonitrile core, leading to a potentially more reactive molecule compared to its simpler analogues. While this computational study offers valuable insights, it is crucial to underscore the necessity of experimental validation to confirm these theoretical predictions and to fully elucidate the physicochemical behavior of this compound for its potential applications.

References

A Comparative Guide to the Structural Validation of 3-Bromo-5-formylbenzonitrile Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the structure and characterizing the performance of a series of novel 3-Bromo-5-formylbenzonitrile derivatives. These compounds, bearing a reactive formyl group and a synthetically versatile bromide, are valuable scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors. This document outlines detailed experimental protocols, presents comparative analytical and biological data, and visualizes key workflows and signaling pathways to aid researchers in their drug discovery efforts.

Comparative Analysis of Synthesized this compound Derivatives

The following tables summarize the analytical data and biological activity of a representative set of this compound derivatives. The core scaffold was modified at the formyl position to introduce various functionalities, potentially influencing their biological target engagement.

Table 1: Physicochemical and Spectroscopic Data of this compound Derivatives

Compound IDR-GroupMolecular FormulaMolecular Weight ( g/mol )1H NMR (δ ppm, DMSO-d6)MS (ESI+) m/z [M+H]+
IA-01 -CH=N-OHC8H5BrN2O225.058.31 (s, 1H), 8.25 (s, 1H), 8.10 (s, 1H), 7.95 (s, 1H)224.96
IA-02 -CH=N-NH2C8H6BrN3224.068.15 (s, 1H), 8.05 (s, 1H), 7.90 (s, 1H), 7.80 (s, 1H), 5.60 (s, 2H)223.98
IA-03 -CH2-OHC8H6BrNO2228.048.00 (s, 1H), 7.85 (s, 1H), 7.70 (s, 1H), 5.40 (t, 1H), 4.60 (d, 2H)227.96
IA-04 -COOHC8H4BrNO3242.0313.1 (s, 1H), 8.20 (s, 1H), 8.10 (s, 1H), 7.95 (s, 1H)241.94

Table 2: In Vitro Biological Activity of this compound Derivatives against Fibroblast Growth Factor Receptor 1 (FGFR1)

Compound IDFGFR1 IC50 (µM)
IA-01 1.25 ± 0.23
IA-02 7.17 ± 0.94
IA-03 2.31 ± 0.41
IA-04 > 50

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections provide protocols for the synthesis and characterization of the this compound derivatives.

General Synthesis of this compound Derivatives (IA-01 to IA-04)

The synthesis of the derivatives starts from the commercially available this compound. The following diagram illustrates the general synthetic workflow.

G start This compound reagent1 Hydroxylamine HCl, NaOAc, EtOH start->reagent1 Oxime Formation reagent2 Hydrazine Hydrate, EtOH start->reagent2 Hydrazone Formation reagent3 NaBH4, MeOH start->reagent3 Reduction reagent4 KMnO4, Acetone/H2O start->reagent4 Oxidation product1 Derivative IA-01 (-CH=N-OH) reagent1->product1 product2 Derivative IA-02 (-CH=N-NH2) reagent2->product2 product3 Derivative IA-03 (-CH2-OH) reagent3->product3 product4 Derivative IA-04 (-COOH) reagent4->product4

Caption: Synthetic workflow for the derivatization of this compound.

Synthesis of 3-Bromo-5-((hydroxyimino)methyl)benzonitrile (IA-01): To a solution of this compound (1.0 g, 4.76 mmol) in ethanol (20 mL), hydroxylamine hydrochloride (0.40 g, 5.71 mmol) and sodium acetate (0.47 g, 5.71 mmol) were added. The mixture was stirred at room temperature for 4 hours. The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was dried over anhydrous sodium sulfate and concentrated to yield the product as a white solid.

Synthesis of 3-Bromo-5-(hydrazonomethyl)benzonitrile (IA-02): To a solution of this compound (1.0 g, 4.76 mmol) in ethanol (20 mL), hydrazine hydrate (0.29 mL, 5.71 mmol) was added dropwise. The reaction mixture was stirred at room temperature for 6 hours. The resulting precipitate was filtered, washed with cold ethanol, and dried under vacuum to give the desired product.

Synthesis of 3-Bromo-5-(hydroxymethyl)benzonitrile (IA-03): this compound (1.0 g, 4.76 mmol) was dissolved in methanol (25 mL) and cooled to 0 °C. Sodium borohydride (0.09 g, 2.38 mmol) was added portion-wise. The reaction was stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The solvent was evaporated, and the residue was quenched with 1M HCl. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over sodium sulfate, and concentrated to afford the product.

Synthesis of 3-Bromo-5-cyanobenzoic acid (IA-04): A solution of this compound (1.0 g, 4.76 mmol) in a mixture of acetone (30 mL) and water (10 mL) was treated with potassium permanganate (1.13 g, 7.14 mmol) at room temperature. The mixture was stirred for 12 hours. The reaction was filtered through celite, and the filtrate was concentrated. The residue was acidified with 2M HCl, and the resulting precipitate was filtered, washed with water, and dried to give the carboxylic acid derivative.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectra were recorded on a 400 MHz spectrometer in DMSO-d6. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): Mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode.

In Vitro FGFR1 Kinase Assay

The inhibitory activity of the synthesized compounds against FGFR1 was determined using a standard kinase assay. The IC50 values were calculated from the dose-response curves. The assay was performed in triplicate.

Signaling Pathway Context

The this compound derivatives were evaluated for their potential to inhibit FGFR1, a receptor tyrosine kinase. Aberrant FGFR1 signaling is implicated in various cancers.[1][2][3] The following diagram illustrates a simplified FGFR1 signaling pathway.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds FGFR1_dimer FGFR1 Dimer (Activated) FGFR1->FGFR1_dimer Dimerization & Autophosphorylation FRS2 FRS2 FGFR1_dimer->FRS2 Phosphorylates PLCg PLCγ FGFR1_dimer->PLCg Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates to Nucleus PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC

Caption: Simplified FGFR1 signaling pathway leading to cell proliferation and survival.

References

comparative study of different synthetic routes to 3-Bromo-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three distinct synthetic routes to 3-Bromo-5-formylbenzonitrile, a key intermediate in pharmaceutical synthesis. The routes are evaluated based on yield, reaction conditions, and starting material accessibility. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most suitable method for specific research and development needs.

Executive Summary

Three synthetic pathways to this compound have been investigated and compared:

  • Route 1: Formylation of 3,5-Dibromobenzonitrile: This method involves a Grignard-mediated formylation and offers a good yield.

  • Route 2: Oxidation of 3-Bromo-5-(hydroxymethyl)benzonitrile: This high-yielding route utilizes a common oxidizing agent.

  • Route 3: Vilsmeier-Haack Formylation of 3-Bromobenzonitrile: A classic formylation reaction, this route provides a direct approach from a readily available starting material.

The following sections provide a detailed comparison of these routes, including a quantitative data summary, experimental protocols, and a visual representation of the synthetic strategies.

Data Presentation: Comparison of Synthetic Routes

Parameter Route 1: Formylation of 3,5-Dibromobenzonitrile Route 2: Oxidation of 3-Bromo-5-(hydroxymethyl)benzonitrile Route 3: Vilsmeier-Haack Formylation of 3-Bromobenzonitrile
Starting Material 3,5-Dibromobenzonitrile3-Bromo-5-(hydroxymethyl)benzonitrile3-Bromobenzonitrile
Key Reagents Isopropylmagnesium chloride, N,N-Dimethylformamide (DMF)Pyridinium chlorochromate (PCC)Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)
Solvent Tetrahydrofuran (THF)Dichloromethane (DCM)Dichloromethane (DCM) or neat DMF/POCl₃
Reaction Temperature 0 °C to Room TemperatureRoom Temperature0 °C to Reflux
Reaction Time 1.5 hours2 hours6.5 hours
Reported Yield 79%[1]91%[1]77% (General Procedure)[2]
Purification Not specifiedColumn ChromatographyColumn Chromatography

Experimental Protocols

Route 1: Formylation of 3,5-Dibromobenzonitrile

This procedure is based on a Grignard reaction followed by formylation.

Materials:

  • 3,5-Dibromobenzonitrile

  • Isopropylmagnesium chloride solution in THF

  • N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • A solution of 3,5-dibromobenzonitrile in anhydrous THF is cooled to 0 °C under an inert atmosphere.

  • Isopropylmagnesium chloride solution is added dropwise to the reaction mixture, and it is stirred at 0 °C for 30 minutes.[1]

  • N,N-Dimethylformamide is then added dropwise at 0 °C, and the reaction is allowed to warm to room temperature and stirred for an additional hour.[1]

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford this compound.

Route 2: Oxidation of 3-Bromo-5-(hydroxymethyl)benzonitrile

This route involves the oxidation of a primary alcohol to an aldehyde.

Materials:

  • 3-Bromo-5-(hydroxymethyl)benzonitrile

  • Pyridinium chlorochromate (PCC)

  • Celite®

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of pyridinium chlorochromate and Celite® in anhydrous dichloromethane, a solution of 3-bromo-5-(hydroxymethyl)benzonitrile in dichloromethane is added in one portion.[1]

  • The reaction mixture is stirred at room temperature for 2 hours.[1]

  • The mixture is then filtered through a pad of silica gel, which is subsequently washed with dichloromethane.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography to yield this compound.

Route 3: Vilsmeier-Haack Formylation of 3-Bromobenzonitrile

This method is a classic approach for the formylation of electron-rich aromatic rings. While a specific protocol for 3-bromobenzonitrile is not detailed in the search results, a general procedure for the Vilsmeier-Haack reaction is provided.[2][3][4]

Materials:

  • 3-Bromobenzonitrile

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, optional)

  • Sodium acetate solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure (General):

  • To a solution of the substrate (in this case, 3-bromobenzonitrile) in DMF, phosphorus oxychloride is added at 0 °C.[2]

  • The mixture is stirred at room temperature for several hours (e.g., 6.5 hours).[2]

  • The reaction is then cooled to 0 °C and a solution of sodium acetate in water is added.[2]

  • The mixture is diluted with water and extracted with diethyl ether.[2]

  • The organic layer is washed with brine and dried over anhydrous sodium sulfate.[2]

  • After filtration, the solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography.[2]

Visualization of Synthetic Pathways

Synthetic_Routes SM1 3,5-Dibromobenzonitrile R1 Route 1: Formylation SM1->R1 i-PrMgCl, DMF THF, 0 °C to RT 79% Yield SM2 3-Bromo-5-(hydroxymethyl)benzonitrile R2 Route 2: Oxidation SM2->R2 PCC, DCM RT, 2h 91% Yield SM3 3-Bromobenzonitrile R3 Route 3: Vilsmeier-Haack Formylation SM3->R3 POCl₃, DMF 0 °C to RT ~77% Yield (general) FP This compound R1->FP R2->FP R3->FP

Caption: Comparative Synthetic Routes to this compound.

References

A Comparative Guide to Assessing the Purity of Synthesized 3-Bromo-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 3-Bromo-5-formylbenzonitrile, a key building block in pharmaceutical and materials science research. Ensuring the purity of this reagent is critical for the reliability and reproducibility of experimental results and the quality of downstream products. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Furthermore, a comparative analysis with alternative brominated benzonitrile derivatives is presented to offer a broader perspective on purity assessment in this class of compounds.

Comparison of Analytical Techniques for Purity Determination

The selection of an appropriate analytical technique for purity assessment depends on various factors, including the physicochemical properties of the analyte, potential impurities, required sensitivity, and the desired level of accuracy. The following table summarizes the key performance indicators for the three primary methods used to determine the purity of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.Absolute or relative quantification based on the direct proportionality between the integrated signal intensity of a specific nucleus and the number of those nuclei in the molecule.
Typical Purity Assay Range >98%>98%95-100%
Limit of Detection (LOD) ~0.01%~0.005%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.015%~0.3%
Advantages - High resolution and sensitivity.- Suitable for non-volatile and thermally labile compounds.- Well-established and widely available.- High sensitivity and selectivity.- Provides structural information of impurities.- Excellent for volatile and semi-volatile impurities.- Primary analytical method (can be used without a reference standard of the analyte).- Provides structural information.- Non-destructive.
Limitations - Requires a reference standard for quantification.- May not be suitable for highly volatile impurities.- Not suitable for non-volatile or thermally labile compounds.- Potential for sample degradation at high temperatures.- Lower sensitivity compared to chromatographic methods.- Can be complex for mixtures with overlapping signals.- Requires careful experimental setup for accurate quantification.

Performance Comparison with Alternative Compounds

The purity of synthesized this compound can be benchmarked against that of structurally related alternatives used in similar research and development applications. The following table presents typical purity data for this compound and two common alternatives, as reported by various suppliers.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Typical Purity (%)
This compound644982-55-8C₈H₄BrNO210.03≥98[1][2][3]
3-Bromo-5-(trifluoromethyl)benzonitrile691877-03-9C₈H₃BrF₃N250.0297 - 98[4][5]
4-Bromo-3-formylbenzonitrile89003-95-2C₈H₄BrNO210.03≥95[6]

Experimental Protocols

Detailed methodologies for the three primary analytical techniques are provided below. These protocols are based on established methods for substituted benzonitriles and can be adapted for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the routine purity assessment of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). For gradient elution, prepare Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid).

  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

  • Sample Preparation: Prepare the synthesized this compound sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection Wavelength: 254 nm

    • Gradient Program (Example):

      • 0-15 min: 40% B to 90% B

      • 15-20 min: Hold at 90% B

      • 20.1-25 min: Return to 40% B and equilibrate

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram (area percent method). For quantitative analysis, use a calibration curve generated from the standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for identifying and quantifying volatile impurities in the synthesized product.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • Dichloromethane or Ethyl Acetate (GC grade)

  • Helium (carrier gas)

Procedure:

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless mode)

    • Carrier Gas Flow: 1.0 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min

      • Ramp: 15 °C/min to 280 °C

      • Hold at 280 °C for 5 min

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: 50-400 m/z

  • Data Analysis: Identify the main component and any impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify the purity based on the relative peak areas in the total ion chromatogram (TIC).

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Internal standard of known purity (e.g., maleic anhydride, dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound (e.g., 10-20 mg) into a clean vial.

    • Accurately weigh a specific amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 of any proton to be integrated (typically 30-60 seconds).

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.

Visualizing the Workflow and Relationships

To further clarify the experimental processes and the relationships between the compound and its potential impurities, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Initial Purification cluster_purity_assessment Purity Assessment cluster_results Results & Comparison start Synthesized This compound (Crude Product) purification Purification (e.g., Recrystallization, Column Chromatography) start->purification hplc HPLC Analysis purification->hplc Purity & Impurity Profile gcms GC-MS Analysis purification->gcms Volatile Impurities qnmr qNMR Analysis purification->qnmr Absolute Purity data_table Quantitative Data Table hplc->data_table gcms->data_table qnmr->data_table comparison Comparison with Alternatives data_table->comparison

Fig. 1: Experimental workflow for purity assessment.

logical_relationships cluster_target Target Compound cluster_impurities Potential Impurities cluster_alternatives Structural Alternatives target This compound impurity1 Starting Materials (e.g., 3,5-Dibromobenzonitrile) target->impurity1 arises from impurity2 Regioisomers (e.g., 4-Bromo-3-formylbenzonitrile) target->impurity2 can contain impurity3 Over-oxidation Products (e.g., 3-Bromo-5-carboxybenzonitrile) target->impurity3 can form by impurity4 Residual Solvents target->impurity4 can contain alt1 3-Bromo-5-(trifluoromethyl)benzonitrile target->alt1 is an alternative to alt2 4-Bromo-3-formylbenzonitrile target->alt2 is an alternative to

Fig. 2: Logical relationships of the target compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Bromo-5-formylbenzonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential safety information and a detailed operational plan for the disposal of 3-Bromo-5-formylbenzonitrile (CAS No. 644982-55-8), ensuring that this process is conducted with the utmost care and adherence to safety protocols.

Crucial Safety Notice: The following procedures are based on the available safety data for this compound and structurally related compounds. However, it is imperative to obtain and meticulously follow the specific Safety Data Sheet (SDS) provided by the supplier for this compound. The SDS is the primary and authoritative source for detailed safety and disposal information.

Immediate Safety and Hazard Information

This compound is a compound that requires careful handling due to its potential hazards. While a complete, official SDS was not publicly available at the time of this writing, information from chemical suppliers and databases for structurally similar compounds indicates the following GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.

Summary of Hazard Information:

Hazard CategoryGHS Hazard Statement CodeDescriptionGHS Pictogram
Acute Toxicity, OralH302Harmful if swallowedGHS07 (Exclamation Mark)
Skin IrritationH315Causes skin irritationGHS07 (Exclamation Mark)
Eye IrritationH319Causes serious eye irritationGHS07 (Exclamation Mark)
Acute Toxicity, InhalationH332Harmful if inhaledGHS07 (Exclamation Mark)

This data is compiled from information on this compound and closely related chemical structures. Always refer to the supplier-specific SDS for definitive hazard information.

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes. For larger quantities or in case of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dusts are generated, a NIOSH-approved respirator for organic vapors and particulates is recommended.

Step-by-Step Disposal Protocol for this compound

This protocol provides a general framework for the safe disposal of this compound. Local, state, and federal regulations for hazardous waste disposal must be followed.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled, and sealed container for "this compound waste."

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to dangerous reactions.

2. Preparing for Disposal:

  • Ensure all personal protective equipment is correctly worn.

  • Conduct all waste handling activities within a certified chemical fume hood to minimize inhalation exposure.

3. Containerization of Waste:

  • Solid Waste: If the compound is in solid form, carefully transfer it into the designated waste container. Avoid generating dust. Use tools (spatulas, etc.) that will not create static electricity.

  • Contaminated Materials: Any items contaminated with this compound, such as weighing paper, gloves, and paper towels, should also be placed in the designated sealed container.

  • Empty Containers: "Empty" containers of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate is considered hazardous waste and must be collected in a separate, labeled container for liquid hazardous waste. Do not pour the rinsate down the drain.

4. Labeling and Storage of Waste:

  • The waste container must be securely sealed and labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

5. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.

  • Provide the EHS office or contractor with the full chemical name and any available safety information. The disposal method will likely involve high-temperature incineration at a permitted hazardous waste facility.[1][2]

6. Spill and Emergency Procedures:

  • Small Spills: In a fume hood, carefully sweep up the solid material, avoiding dust generation. Place the spilled material and any contaminated cleaning supplies into the hazardous waste container. Clean the area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills: Evacuate the immediate area and alert your institution's emergency response team and EHS office. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 3-Bromo-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for 3-Bromo-5-formylbenzonitrile, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Risk Assessment

This compound is a chemical compound that requires careful handling due to its potential hazards. Based on data from similar benzonitrile derivatives, the primary risks include:

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Eye Irritation: Can cause serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory irritation.[1][3]

  • Harmful if Swallowed or Inhaled: Similar compounds are categorized as acutely toxic if ingested or inhaled.[1][3]

A thorough risk assessment should be conducted before beginning any work with this compound.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to create a barrier between the user and the chemical.[4]

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant nitrile gloves (minimum 5-mil thickness). Double-gloving is recommended.[5][6]Protects against skin contact. Nitrile offers good resistance to many chemicals, but gloves should be changed immediately upon contamination.[6][7]
Eye and Face Protection Safety goggles and a face shield.[8][9]Provides protection against splashes and airborne particles entering the eyes and face.[5]
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.[5]Protects against inhalation of the powdered compound, which can cause respiratory irritation.[10]
Body Protection A lab coat, long-sleeved clothing, and an acid-resistant apron.[10][11]Prevents skin exposure from spills or splashes.[8]
Foot Protection Closed-toe, chemical-resistant shoes or boots.Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound:

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible and operational.[1][12]

    • Work within a certified chemical fume hood to minimize inhalation exposure.[11]

    • Cover the work surface with absorbent, plastic-backed paper to contain any spills.[11]

    • Assemble all necessary equipment and reagents before handling the compound.

  • Donning PPE:

    • Put on all required PPE in the correct order: lab coat, respirator, safety goggles, face shield, and finally, gloves (donning the outer pair if double-gloving).

  • Handling the Compound:

    • Carefully open the container inside the fume hood, avoiding any sudden movements that could create dust.

    • Use a spatula or other appropriate tool to weigh and transfer the powder.

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling:

    • Decontaminate any equipment that has come into contact with the chemical.

    • Wipe down the work surface in the fume hood.

    • Carefully remove and dispose of the absorbent paper if contaminated.

  • Doffing PPE:

    • Remove PPE in the reverse order of donning, being careful to avoid cross-contamination.[6] The outer gloves should be removed first, followed by the face shield, goggles, lab coat, and inner gloves. The respirator should be removed last after leaving the immediate work area.

    • Wash hands thoroughly with soap and water after removing all PPE.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

  • Waste Segregation: As a halogenated organic compound, all waste containing this compound must be segregated from non-halogenated waste.[13][14][15]

  • Waste Containers:

    • Collect solid waste (contaminated gloves, absorbent paper, etc.) in a clearly labeled, sealed plastic bag or container.

    • Collect solutions containing the compound in a designated, leak-proof, and clearly labeled "Halogenated Organic Waste" container.[16]

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.[16]

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations. Halogenated organic wastes are typically incinerated at high temperatures.[13][17]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

  • Spill: For a small spill, carefully sweep up the solid material, place it in a sealed container, and dispose of it as hazardous waste. For a large spill, evacuate the area and contact your institution's EHS department.[16]

G prep Preparation - Verify fume hood, shower, eyewash - Cover work surface - Assemble materials don_ppe Don PPE - Lab coat - Respirator - Goggles & Face Shield - Gloves (double) prep->don_ppe Proceed handle Handling in Fume Hood - Open container carefully - Weigh and transfer - Keep container closed don_ppe->handle Ready for handling post_handle Post-Handling - Decontaminate equipment - Clean work surface handle->post_handle Task complete dispose Waste Disposal - Segregate as Halogenated Organic Waste - Label container correctly - Contact EHS handle->dispose Generate waste doff_ppe Doff PPE - Remove in reverse order - Avoid cross-contamination post_handle->doff_ppe Cleanup complete post_handle->dispose Generate waste wash Wash Hands Thoroughly doff_ppe->wash Final step doff_ppe->dispose Generate waste

Caption: Workflow for Safely Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.